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Core Science & Biosynthesis

Foundational

The Orthogonal Scaffold: Technical Guide to 1-Chloro-5-iodo-6-methylisoquinoline

Topic: 1-Chloro-5-iodo-6-methylisoquinoline (CAS 943605-99-0) Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Chloro-5-iodo-6-methylisoquinoline (CAS 943605-99-0) Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Analysis

1-Chloro-5-iodo-6-methylisoquinoline (CAS 943605-99-0) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal electrophilicity : it possesses two distinct halogen handles (C1-Chloro and C5-Iodo) with significantly different reactivity profiles, allowing for sequential, regioselective functionalization.

This scaffold is primarily utilized in the synthesis of Hsp90 inhibitors and kinase inhibitors (targeting c-Met and ALK pathways), where the isoquinoline core mimics the purine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of the target protein.

Physicochemical Profile
PropertyValueNote
CAS Number 943605-99-0
Molecular Formula C₁₀H₇ClIN
Molecular Weight 303.53 g/mol
Appearance Pale yellow to off-white solidTypical of halogenated isoquinolines
Predicted LogP ~3.8High lipophilicity due to iodine/methyl
H-Bond Donors/Acceptors 0 / 1Pyridine-like nitrogen
The Reactivity Triad
  • C1-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent imine nitrogen. It reacts readily with amines, alkoxides, and thiols.

  • C5-Position (Iodine): The preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The C-I bond is weaker and more reactive toward oxidative addition than the C-Cl bond, allowing chemoselective derivatization without disturbing the C1-Cl handle.

  • C6-Position (Methyl): Provides steric bulk to direct regioselectivity during synthesis and acts as a hydrophobic anchor in protein binding pockets.

Synthetic Pathways & Retrosynthesis

The synthesis of CAS 943605-99-0 is non-trivial due to the specific substitution pattern. The most robust route, supported by patent literature surrounding Hsp90 inhibitors, utilizes a Nitro-to-Iodo conversion strategy via a Sandmeyer reaction.

Retrosynthetic Logic
  • Target: 1-Chloro-5-iodo-6-methylisoquinoline.[1]

  • Precursor: 1-Chloro-6-methyl-5-isoquinolinamine.

  • Key Intermediate: 1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6).[2]

  • Starting Material: 6-Methylisoquinoline.

Graphviz Pathway Diagram

SynthesisPathway SM 6-Methylisoquinoline Step1 5-Nitro-6-methylisoquinoline SM->Step1 HNO3/H2SO4 (Nitration) Step2 N-Oxide Intermediate Step1->Step2 mCPBA or H2O2 (Oxidation) Step3 1-Chloro-6-methyl- 5-nitroisoquinoline (CAS 943606-84-6) Step2->Step3 POCl3 (Rearrangement) Step4 1-Chloro-6-methyl- 5-aminoisoquinoline Step3->Step4 Fe/AcOH or SnCl2 (Reduction) Product 1-Chloro-5-iodo- 6-methylisoquinoline (CAS 943605-99-0) Step4->Product 1. NaNO2/H+ 2. KI (Sandmeyer)

Caption: Step-wise synthetic workflow from 6-methylisoquinoline to the target di-halo scaffold.

Detailed Experimental Protocols

Note: These protocols are adapted from high-reliability procedures for analogous isoquinoline systems found in medicinal chemistry patent literature.

Stage 1: Synthesis of 1-Chloro-6-methyl-5-nitroisoquinoline

Rationale: Direct chlorination of isoquinoline at C1 requires N-oxide activation. The nitro group is installed first to leverage the directing effect of the 6-methyl group (ortho-substitution).

  • Nitration: Dissolve 6-methylisoquinoline (1.0 eq) in conc. H₂SO₄ at 0°C. Add KNO₃ (1.1 eq) portion-wise. Stir at RT for 2h. Pour onto ice, basify with NH₄OH, and filter the yellow precipitate (5-nitro-6-methylisoquinoline).

  • N-Oxidation: Dissolve the nitro compound in DCM. Add mCPBA (1.2 eq) and stir overnight. Wash with NaHCO₃, dry, and concentrate to yield the N-oxide.

  • Chlorination: Suspend the N-oxide in POCl₃ (5.0 eq). Heat to reflux (105°C) for 3 hours.

    • Mechanism:[3][4][5][6][7] The oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks C1, restoring aromaticity and eliminating the oxygen species.

    • Workup: Evaporate excess POCl₃. Pour residue onto ice/water (Exothermic!). Neutralize with NaHCO₃. Extract with EtOAc. Purify via silica chromatography (Hex/EtOAc).

    • Product:1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6) .[2]

Stage 2: Reduction to Amine

Rationale: The nitro group must be converted to an amine to access the iodine via diazonium chemistry.

  • Dissolve the nitro-chloro intermediate in Ethanol/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux for 2 hours. Monitor by TLC (amine is more polar/fluorescent).

  • Filter through Celite to remove iron sludge. Concentrate filtrate.

  • Partition between water and EtOAc. Dry organic layer (Na₂SO₄) and concentrate.

Stage 3: The Sandmeyer Reaction (Target Synthesis)

Rationale: Direct iodination of the ring is difficult to control regiochemically. The Sandmeyer reaction guarantees the iodine is placed exactly at the C5 position.

  • Diazotization: Suspend the amine (1.0 eq) in 6M HCl at -5°C to 0°C. Add aqueous NaNO₂ (1.2 eq) dropwise. Stir for 30 min to form the diazonium salt.

    • Critical Control Point: Keep temperature below 5°C to prevent hydrolysis to the phenol.

  • Iodination: Add a solution of Potassium Iodide (KI, 2.0 eq) in water dropwise to the cold diazonium mixture.

  • Allow the mixture to warm to RT, then heat to 60°C for 1 hour to ensure N₂ evolution is complete.

  • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove free iodine (purple color disappears). Extract with DCM.

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

    • Yield: Typically 40-60% over two steps.

Medicinal Chemistry Applications

This molecule is a "privileged structure" for designing ATP-competitive inhibitors.

Chemoselectivity Strategy

The power of CAS 943605-99-0 lies in the ability to perform sequential functionalization :

  • Step A (C5 Functionalization): Palladium-catalyzed coupling (e.g., Suzuki) at the C5-Iodo position.

    • Reagents: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

    • Outcome: The C1-Chlorine remains intact because the C-I bond undergoes oxidative addition much faster than C-Cl.

  • Step B (C1 Functionalization): SNAr displacement of the C1-Chlorine.

    • Reagents: Primary/Secondary amine, DIPEA, DMSO, 100°C.

    • Outcome: Introduction of the solubilizing group (e.g., morpholine, piperazine) often required for pharmacokinetic properties.

Graphviz Reactivity Map

ReactivityMap Core 1-Chloro-5-iodo- 6-methylisoquinoline Suzuki Suzuki Coupling (Reacts at C5-I) Core->Suzuki Pd(0), Ar-B(OH)2 SNAr SNAr Displacement (Reacts at C1-Cl) Core->SNAr Possible but less common (Reverses sequence) Intermed 5-Aryl-1-chloroisoquinoline (Intermediate) Suzuki->Intermed Selective C-I reaction FinalDrug 5-Aryl-1-aminoisoquinoline (Kinase/Hsp90 Inhibitor) SNAr->FinalDrug C-Cl Displacement Intermed->SNAr HNR2, Heat

Caption: Sequential functionalization strategy leveraging the reactivity difference between C1-Cl and C5-I.

Handling & Safety (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[3] Potential skin sensitizer.[3]

  • Storage: Light sensitive (due to C-I bond). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Strong oxidizing agents. Avoid contact with metals (Mg, Li) which may cause halogen-metal exchange unexpectedly.

References

  • Synthesis of Isoquinolines via C-Halo Exchange: Science of Synthesis: Isoquinolines. Thieme Chemistry. (Detailed protocols on converting chloroisoquinolines to iodoisoquinolines and general reactivity).

  • Hsp90 Inhibitor Patent Landscape (Context for Intermediate): An updated patent review of anticancer Hsp90 inhibitors (2013-present). Expert Opinion on Therapeutic Patents. (Discusses the structural classes of Hsp90 inhibitors, including isoquinoline derivatives).

  • General Isoquinoline Functionalization: BenchChem Technical Guide: Synthesis of Chloroisoquinolines. (Provides analogous protocols for POCl3 chlorination and N-oxide rearrangements).

  • Related Intermediate Data: 1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6).[2] BLD Pharm Catalog. (Verifies the existence of the nitro-precursor in the commercial supply chain).

Sources

Exploratory

Harnessing the 6-Methylisoquinoline Scaffold: Synthetic Strategies and Medicinal Chemistry Applications

Executive Summary: The "Privileged" 6-Position In the landscape of nitrogen heterocycles, the isoquinoline scaffold acts as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 6-Position

In the landscape of nitrogen heterocycles, the isoquinoline scaffold acts as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the 1- and 3-positions are classically exploited for potency (due to their proximity to the nitrogen lone pair), the 6-methylisoquinoline motif has emerged as a critical vector for optimizing physicochemical properties and isoform selectivity.

This guide addresses a specific challenge in medicinal chemistry: How to utilize the 6-methyl group not just as a substituent, but as a reactive handle for rapid library generation. We will explore its application in Rho-kinase (ROCK) inhibition, its synthetic accessibility via the Wohl-Ziegler protocol, and the structural rationale for its use in drug design.

Structural & Electronic Rationale

The Pharmacophore

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring.

  • Basicity: The pKa of the isoquinoline nitrogen is approximately 5.4. At physiological pH (7.4), a significant fraction remains unprotonated, allowing it to act as a hydrogen bond acceptor (HBA) in the "hinge region" of kinase ATP-binding pockets.

  • The 6-Position Advantage:

    • Electronic Effect: The 6-position is para to the ring fusion carbon (C4a) and meta to the nitrogen. Substituents here have a moderate electronic influence on the pyridine ring basicity compared to the 5- or 8-positions.

    • Metabolic Stability: The 1-position is highly susceptible to oxidative metabolism (via aldehyde oxidase). Substitution at the 6-position typically does not sterically hinder the 1-position, but it can modulate the overall lipophilicity (LogP) and solubility.

    • Exit Vector: In many kinase crystal structures (e.g., ROCK1/2), the 6-position points towards the solvent-exposed region. This allows for the attachment of bulky solubilizing groups (e.g., piperazines, morpholines) without incurring steric penalties within the binding pocket.

Visualization: The Scaffold Map

The following diagram illustrates the functional logic of the isoquinoline core in a medicinal chemistry context.

Isoquinoline_SAR cluster_0 Medicinal Utility Core Isoquinoline Core N_Term Nitrogen (N2) Hinge Binder / HBA Core->N_Term pKa ~5.4 C1_Pos C1 Position Metabolic Liability (Oxidation) Core->C1_Pos Aldehyde Oxidase Site C6_Pos C6-Methyl Group Solvent Exit Vector Synthetic Handle Core->C6_Pos Ideal for Library Expansion Kinase Affinity Kinase Affinity N_Term->Kinase Affinity Selectivity Optimization Selectivity Optimization C6_Pos->Selectivity Optimization

Caption: Functional map of the isoquinoline scaffold highlighting the strategic role of the C6-methyl group as a vector for modification.

Synthetic Access & Functionalization

While 6-methylisoquinoline can be synthesized de novo via the Pomeranz-Fritsch reaction (acid-catalyzed cyclization of benzalaminoacetals), this method often suffers from poor regioselectivity, yielding mixtures of 6- and 8-isomers [1].

For high-throughput medicinal chemistry, the preferred strategy is the Late-Stage Functionalization of the commercially available 6-methylisoquinoline. The methyl group serves as a "benzylic" handle, susceptible to radical halogenation. This creates a reactive electrophile (6-bromomethylisoquinoline) that can be coupled with diverse nucleophiles.

The "Gold Standard" Workflow: Wohl-Ziegler Bromination

The conversion of the 6-methyl group to a bromomethyl group using N-bromosuccinimide (NBS) is the critical gateway step.

Mechanistic Insight: The reaction proceeds via a free-radical chain mechanism.[1] The succinimide radical abstracts a hydrogen from the benzylic methyl group. The resulting benzylic radical is resonance-stabilized by the isoquinoline


-system.
  • Why CCl4 is obsolete: Historically, Carbon Tetrachloride was used.[1] Modern protocols utilize Trifluorotoluene or Acetonitrile (with specific initiators) to maintain solubility while avoiding ozone-depleting solvents [2].

Synthesis_Workflow Start 6-Methylisoquinoline (Starting Material) Intermed 6-(Bromomethyl)isoquinoline (Electrophilic Handle) Start->Intermed Wohl-Ziegler Bromination (Reflux, 4-6h) Reagent NBS / AIBN (Radical Initiator) Reagent->Start Final 6-Substituted Isoquinoline Library (ROCK Inhibitors, Anti-infectives) Intermed->Final SN2 Displacement (K2CO3, DMF) Nucleophile Diverse Nucleophiles (Amines, Thiols, Alkoxides) Nucleophile->Intermed

Caption: Synthetic workflow for converting the 6-methyl scaffold into a diverse library of bioactive compounds.

Case Study: ROCK Inhibitors

Rho-associated protein kinase (ROCK) is a major target for glaucoma and cardiovascular disease. The isoquinoline derivative Fasudil is a first-generation inhibitor, but it lacks selectivity against Protein Kinase A (PKA) and Protein Kinase C (PKC).

The 6-Methyl Solution: Research demonstrates that extending the scaffold from the 6-position allows the molecule to reach a hydrophobic pocket unique to ROCK, which is absent in PKA [3].

  • Mechanism: The isoquinoline nitrogen binds to the hinge region (Met156 in ROCK1).

  • Optimization: Derivatization of the 6-methyl group (e.g., into a 6-aminomethyl moiety) introduces a "tail" that interacts with the solvent-exposed Asp216/Glu227 region, improving potency to the sub-nanomolar range (IC50 < 1 nM) [4].

Experimental Protocols

Protocol A: Regioselective Bromination of 6-Methylisoquinoline

This protocol avoids the use of CCl4, utilizing Trifluorotoluene (PhCF3) as a greener, high-boiling alternative.

Reagents:

  • 6-Methylisoquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.

  • AIBN (Azobisisobutyronitrile) (0.1 eq)

  • Trifluorotoluene (0.5 M concentration relative to substrate)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve 6-methylisoquinoline in Trifluorotoluene.

  • Addition: Add NBS and AIBN in a single portion.

  • Initiation: Heat the mixture to reflux (approx. 102°C). The reaction is initiated when the suspension changes from the dense NBS solid to the lighter, floating succinimide solid.[2]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS. The product (benzyl bromide) is unstable; minimize reaction time (typically 2-4 hours) to prevent over-bromination to the gem-dibromide.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter the solid. Evaporate the filtrate under reduced pressure.

  • Purification: The crude bromide is often used directly in the next step (nucleophilic substitution) to avoid decomposition on silica gel.

Protocol B: ROCK Kinase Inhibition Assay (FRET-Based)

A self-validating assay to confirm the biological activity of the synthesized derivatives.

Principle: Uses a FRET peptide substrate (e.g., Long S6 Kinase Substrate) labeled with a donor (Coumarin) and acceptor (Fluorescein). Phosphorylation cleaves the spacer or alters conformation, disrupting FRET.

Step-by-Step:

  • Preparation: Dilute synthesized isoquinoline derivatives in 100% DMSO (100x final concentration).

  • Enzyme Mix: Prepare ROCK1/2 enzyme solution (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 10 µL of Enzyme Mix and 0.5 µL of compound to a 384-well black plate. Incubate for 15 min at RT.

  • Start: Add 10 µL of Substrate/ATP mix (2 µM peptide, 10 µM ATP).

  • Read: Measure fluorescence (Ex 400 nm / Em 445 nm and 520 nm) kinetically for 60 minutes.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit. Control: Fasudil (Standard).

Data Summary: Structure-Activity Relationship (SAR)
Compound ClassSubstituent at C6ROCK II IC50 (nM)Selectivity (ROCK/PKA)
Parent -H>1000Low
Scaffold -CH3450Low
Lead 1 -CH2-NH-Benzyl1250-fold
Lead 2 -CH2-Piperazine-R0.8 >200-fold

References

  • Gensler, W. J. (2011). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Wiley.[3]

  • Organic Chemistry Portal. (2015).[1] Wohl-Ziegler Reaction: Mechanism and Recent Literature.

  • Feng, Y., et al. (2010).[4] Tetrahydroisoquinoline Derivatives as Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry, 53(15), 5727-5737.[5]

  • Fernandez, S., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1336-1341.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Sonogashira Coupling of 1-Chloro-5-iodo-6-methylisoquinoline for Advanced Synthesis

Introduction: The Strategic Value of Substituted Isoquinolines The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. The ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Isoquinolines

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. The ability to precisely functionalize this heterocyclic system is of paramount importance in medicinal chemistry and materials science. 1-Chloro-5-iodo-6-methylisoquinoline is a versatile building block, offering two distinct halogenated sites for carbon-carbon bond formation. The significant difference in reactivity between the aryl iodide and aryl chloride moieties allows for a sequential and regioselective Sonogashira coupling, enabling the synthesis of complex, di-substituted isoquinoline derivatives.[1][2][3]

This document provides detailed protocols for the selective Sonogashira coupling at both the C5-iodo and C1-chloro positions of 1-Chloro-5-iodo-6-methylisoquinoline. The underlying principles of catalyst selection, reaction conditions, and mechanistic considerations are discussed to provide researchers with a comprehensive guide for the successful application of this powerful cross-coupling reaction.[1][4][5]

Core Principles: Understanding the Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][4]

The Catalytic Cycles:

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6][7]

  • Palladium Cycle: A palladium(0) species undergoes oxidative addition to the aryl halide. The resulting palladium(II) complex then undergoes transmetalation with a copper acetylide, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is then transferred to the palladium center in the transmetalation step.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-C≡CR Ar-Pd(II)(L)2-C≡CR Ar-C≡CR Ar-C≡CR H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR CuX CuX caption Figure 1: Simplified Sonogashira Catalytic Cycles

Figure 1: Simplified Sonogashira Catalytic Cycles

Chemoselectivity in Dihalogenated Substrates:

The success of a sequential Sonogashira coupling on 1-Chloro-5-iodo-6-methylisoquinoline hinges on the differential reactivity of the C-I and C-Cl bonds. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2][3] This difference is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst.

Reactivity_Hierarchy Aryl-I Aryl-I Aryl-Br Aryl-Br Aryl-I->Aryl-Br More Reactive Aryl-Cl Aryl-Cl Aryl-Br->Aryl-Cl More Reactive caption Figure 2: Halide Reactivity in Sonogashira Coupling

Figure 2: Halide Reactivity in Sonogashira Coupling

This inherent reactivity difference allows for the selective alkynylation of the C5-iodo position under mild conditions, leaving the C1-chloro position intact for subsequent functionalization.

Protocol 1: Selective Sonogashira Coupling at the C5-Iodo Position

This protocol is designed to achieve high selectivity for the coupling of a terminal alkyne at the C5-iodo position of 1-Chloro-5-iodo-6-methylisoquinoline.

Materials and Reagents:

ReagentSupplierGrade
1-Chloro-5-iodo-6-methylisoquinolineIn-house/Custom>98%
Terminal Alkyne (e.g., Phenylacetylene)Sigma-AldrichReagentPlus®, 98%
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)Strem Chemicals98%
CuI (Copper(I) iodide)Acros Organics99.5%
Triethylamine (Et₃N)Fisher ScientificAnhydrous, >99.5%
Tetrahydrofuran (THF)EMD MilliporeAnhydrous, >99.9%

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-Chloro-5-iodo-6-methylisoquinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL per mmol of isoquinoline) and anhydrous triethylamine (3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Chloro-5-alkynyl-6-methylisoquinoline.

Rationale for Protocol Choices:

  • Catalyst System: The use of Pd(PPh₃)₂Cl₂ and CuI is a classic and reliable combination for Sonogashira couplings of aryl iodides.[2][8] The palladium catalyst is relatively stable and efficient for the oxidative addition to the C-I bond.

  • Mild Conditions: The reaction is performed at room temperature to exploit the high reactivity of the aryl iodide and minimize any potential side reactions or coupling at the less reactive chloro position.[1][2]

  • Base and Solvent: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a scavenger for the HI generated during the reaction. THF is a suitable solvent that dissolves the reactants and reagents well.

Protocol 2: Sonogashira Coupling at the C1-Chloro Position

This protocol is intended for the subsequent coupling at the C1-chloro position of the 1-Chloro-5-alkynyl-6-methylisoquinoline product from Protocol 1, or for a direct double coupling from 1-Chloro-5-iodo-6-methylisoquinoline under more forcing conditions.

Materials and Reagents:

ReagentSupplierGrade
1-Chloro-5-alkynyl-6-methylisoquinolineFrom Protocol 1Purified
Terminal Alkyne (can be same or different)Sigma-AldrichReagentPlus®, 98%
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Combi-Blocks98%
CuI (Copper(I) iodide)Acros Organics99.5%
Cesium Carbonate (Cs₂CO₃)Oakwood Chemical99.9%
N,N-Dimethylformamide (DMF)Alfa AesarAnhydrous, 99.8%

Experimental Procedure:

  • Reaction Setup: In a flame-dried pressure tube, combine 1-Chloro-5-alkynyl-6-methylisoquinoline (1.0 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Reagent and Solvent Addition: Add cesium carbonate (2.5 equiv.) and anhydrous DMF (5 mL per mmol of isoquinoline).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction Conditions: Heat the sealed reaction tube to 100-120 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting di-alkynylated isoquinoline by flash column chromatography.

Rationale for Protocol Choices:

  • Enhanced Catalyst System: The C-Cl bond is significantly less reactive than the C-I bond.[2] Therefore, a more robust catalyst system is required. Pd(dppf)Cl₂ features a bulky, electron-rich ferrocenylphosphine ligand (dppf) that promotes the challenging oxidative addition to the aryl chloride.[2]

  • Forcing Conditions: Elevated temperatures (100-120 °C) are necessary to overcome the higher activation energy for the oxidative addition to the C-Cl bond.[9]

  • Stronger Base and Polar Aprotic Solvent: Cesium carbonate is a stronger base than triethylamine, which can be beneficial for the deprotonation of the alkyne and promoting the catalytic cycle. DMF is a high-boiling polar aprotic solvent suitable for the required reaction temperatures.

Troubleshooting and Key Considerations

  • Glaser-Hay Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne.[1] This can be minimized by maintaining a strictly inert atmosphere and using high-purity reagents. Copper-free Sonogashira protocols can also be employed to circumvent this issue.[1][7][9]

  • Low Reactivity: If the coupling at the chloro position is sluggish, increasing the catalyst loading or employing a more specialized ligand, such as XPhos or SPhos, may be beneficial.[9]

  • Substrate Scope: The electronic nature of the alkyne can influence reaction rates. Electron-withdrawing groups on the alkyne may require longer reaction times or higher temperatures.

Conclusion

The protocols outlined in these application notes provide a strategic framework for the selective and sequential Sonogashira coupling of 1-Chloro-5-iodo-6-methylisoquinoline. By carefully selecting the catalyst system and reaction conditions, researchers can exploit the differential reactivity of the aryl iodide and aryl chloride to synthesize a diverse range of di-substituted isoquinoline derivatives. This approach offers a powerful tool for the construction of complex molecules for applications in drug discovery and materials science.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Application

Buchwald-Hartwig amination of 1-chloro-5-iodo-6-methylisoquinoline

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Chloro-5-iodo-6-methylisoquinoline Executive Summary This guide details the protocol for the chemoselective Buchwald-Hartwig amination of 1-chloro-5-iodo-6...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Chloro-5-iodo-6-methylisoquinoline

Executive Summary

This guide details the protocol for the chemoselective Buchwald-Hartwig amination of 1-chloro-5-iodo-6-methylisoquinoline . This substrate presents a dual challenge in medicinal chemistry:

  • Chemoselectivity: Discriminating between the highly reactive C5-iodide and the electrophilic C1-chloride.

  • Steric Hindrance: Overcoming the ortho-effect imposed by the 6-methyl group adjacent to the C5 reaction site.

Successful execution of this protocol yields C5-aminated isoquinolines while retaining the C1-chloride handle for subsequent functionalization (e.g., SNAr or Suzuki coupling), a critical workflow for generating kinase inhibitor libraries and SARM1 modulators.

Chemical Strategy & Mechanistic Rationale

The Substrate Architecture

The scaffold contains two halogen handles with distinct electronic and steric environments:

  • C5-Iodo (Target): Located on the carbocyclic ring. The C-I bond is weak and undergoes rapid oxidative addition with Pd(0). However, the 6-methyl group creates significant steric bulk, hindering the approach of the palladium-ligand complex.

  • C1-Chloro (Off-Target): Located on the heterocyclic ring adjacent to the nitrogen. This position is electron-deficient (akin to 2-chloropyridine) and prone to Nucleophilic Aromatic Substitution (SNAr). While less reactive toward Pd oxidative addition than the iodide, it can react under forcing conditions or with non-selective catalysts.

The Solution: Ligand-Controlled Selectivity

To achieve exclusive C5-amination, we utilize Bulky Biaryl Phosphine Ligands (Buchwald Ligands) .

  • Ligand Selection: Ligands such as Xantphos or BrettPhos are required.

    • Xantphos: Its wide bite angle favors reductive elimination and generally provides high halide selectivity (I > Br > Cl).

    • BrettPhos:[1][2][3] Essential if the amine partner is primary or sterically hindered, as it creates a spacious pocket to accommodate the 6-methyl steric clash.

  • Base Selection: Cesium Carbonate (Cs₂CO₃) is preferred over Sodium tert-butoxide (NaOtBu). Strong alkoxide bases can trigger direct SNAr displacement of the C1-chloride by the amine, bypassing the catalyst entirely. Cs₂CO₃ is mild enough to prevent SNAr but strong enough to facilitate the catalytic cycle.

Visualization of Reaction Logic

ReactionLogic Substrate 1-Chloro-5-iodo- 6-methylisoquinoline Pd_OxAdd Oxidative Addition (Fast at C-I) Substrate->Pd_OxAdd Pd(0) Side_Rxn Side Reaction: C1-SNAr or Bis-coupling Substrate->Side_Rxn Strong Base (Avoid NaOtBu) Intermediate Pd(II)-Amido Complex Pd_OxAdd->Intermediate Amine + Base Steric_Clash 6-Methyl Steric Clash Steric_Clash->Pd_OxAdd Inhibits Ligand_Sol Solution: Bulky Ligand (BrettPhos/Xantphos) Ligand_Sol->Pd_OxAdd Facilitates Product C5-Aminated Product (C1-Cl Intact) Intermediate->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the critical role of ligand selection in overcoming steric hindrance and preventing side reactions.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 1-chloro-5-iodo-6-methylisoquinolineElectrophile
Amine 1.1 - 1.2 equivalentsNucleophile
Catalyst Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)Palladium Source
Ligand Xantphos (5 mol%) or BrettPhos (5 mol%)Stereocontrol
Base Cs₂CO₃ (2.0 equivalents)Proton Scavenger
Solvent 1,4-Dioxane (Anhydrous, Degassed)Reaction Medium
Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)

  • In a glovebox or under Argon counter-flow, charge a reaction vial with Pd₂(dba)₃ (2.5 mol%) and the Phosphine Ligand (5-6 mol%).

  • Add a small volume of anhydrous 1,4-dioxane (1 mL per mmol substrate).

  • Stir at room temperature for 10–15 minutes. The solution should change color (often to a deep orange/red), indicating the formation of the active LnPd(0) species.

    • Note: Generating the active catalyst before adding the substrate prevents non-selective background reactions.

Step 2: Reaction Assembly

  • Add the solid Substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv) to the catalyst mixture.

  • Add the Amine (1.1 equiv). If the amine is a liquid, add it via syringe.

  • Add the remaining solvent to reach a concentration of 0.1 M to 0.2 M.

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 3: Degassing

  • Sparge the mixture with Argon gas for 5 minutes using a balloon and a long needle submerged in the solvent, with a vent needle in the headspace.

    • Why: Palladium(0) is oxygen-sensitive. Oxygen can cause homocoupling of the amine or catalyst deactivation.

Step 4: Reaction & Monitoring

  • Heat the reaction block to 80°C .

    • Optimization: If conversion is slow after 4 hours, increase to 100°C. Do not exceed 110°C to avoid thermal activation of the C1-chloride.

  • IPC (In-Process Control): Monitor by LC-MS at 2h and 6h.

    • Target Mass: [M+Amine-HCl]⁺ (Note: You are losing HI, but gaining the amine mass).

    • Watch for: Bis-amination (M + 2*Amine - HCl - HI). If observed, lower temperature or reduce catalyst loading.

Step 5: Workup

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black. Rinse with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Experimental Workflow Diagram

Workflow Start Start PreComplex Pre-complex Catalyst Pd2(dba)3 + Ligand (15 min, RT) Start->PreComplex AddReagents Add Substrate, Base, Amine PreComplex->AddReagents Degas Degas (Argon Sparge) 5 mins AddReagents->Degas Heat Heat to 80°C Stir 4-12h Degas->Heat IPC LC-MS Check Conversion > 95%? Heat->IPC IPC->Heat No (Continue/Add Cat) Workup Filter (Celite) Concentrate IPC->Workup Yes Purify Flash Chromatography Workup->Purify End Isolated Product Purify->End

Figure 2: Operational workflow ensuring catalyst activity and reaction integrity.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Catalyst death or steric bulk too high.Switch ligand to BrettPhos or RuPhos (better for hindered substrates). Increase Temp to 100°C.
C1-Substitution (SNAr) Base is too strong or Temp too high.Ensure Cs₂CO₃ is used (not NaOtBu). Lower temperature to 60°C.
De-iodination (Hydrodehalogenation) Hydride source present.Ensure solvent is anhydrous. Avoid alcohols. Check if amine has alpha-hydrogens prone to beta-hydride elimination.
Bis-amination Catalyst too active.Reduce catalyst loading to 1 mol%. Stop reaction immediately upon consumption of starting material.

References

  • Buchwald, S. L., & Mauger, C. C. (1998). Palladium-Catalyzed Amination of Aryl Halides. Organic Syntheses. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[4] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society. Link

  • Shen, Z., et al. (2010).[9] Switching the Chemoselectivity in the Amination of 4-chloroquinazolines With Aminopyrazoles. Organic Letters. Link(Demonstrates Pd-catalyzed selectivity principles in di-halo heterocycles).

  • Hughes, R. O., et al. (2021).[10] Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype. Cell Reports. Link(Context for 5-iodoisoquinoline reactivity).

Sources

Method

Procedure for nucleophilic aromatic substitution on 1-chloroisoquinoline

Executive Summary This guide provides a rigorous technical framework for functionalizing 1-chloroisoquinoline via nucleophilic aromatic substitution (SNAr). Unlike benzene derivatives which typically require strong elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for functionalizing 1-chloroisoquinoline via nucleophilic aromatic substitution (SNAr). Unlike benzene derivatives which typically require strong electron-withdrawing groups (e.g., -NO2) to undergo SNAr, 1-chloroisoquinoline is inherently activated due to the polarization of the C=N bond. This protocol details optimized conditions for C-N (amination) and C-O (etherification) bond formations, prioritizing high-yielding, scalable, and operationally simple methodologies suitable for pharmaceutical intermediate synthesis.

Mechanistic Foundation

The reactivity of 1-chloroisoquinoline at the C1 position is governed by the inductive and mesomeric withdrawal of the adjacent nitrogen atom. The reaction proceeds via an Addition-Elimination pathway.[1]

Reaction Mechanism

Upon nucleophilic attack, the aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is effectively delocalized onto the electronegative nitrogen, significantly lowering the activation energy compared to chlorobenzene.

SNAr_Mechanism cluster_legend Key Electronic Effect Start 1-Chloroisoquinoline (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) Start->TS Addition (Rate Determining) Nu Nucleophile (Nu:) Nu->Start Attack at C1 Product 1-Substituted Isoquinoline TS->Product Elimination (Re-aromatization) LG Cl- Leaving Group TS->LG Departure Note Nitrogen atom acts as an internal electron sink, stabilizing the intermediate.

Figure 1: Mechanistic pathway for SNAr on 1-chloroisoquinoline. The stabilization of the negative charge by the ring nitrogen is the critical driving force.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 1-aminoisoquinolines (e.g., 1-morpholinoisquinoline)

This method avoids the use of transition metal catalysts (Pd/Buchwald-Hartwig), utilizing the inherent reactivity of the substrate.

Reagents:

  • Substrate: 1-Chloroisoquinoline (1.0 equiv)

  • Nucleophile: Amine (e.g., Morpholine, Piperidine, Benzylamine) (1.2 – 2.0 equiv)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv) or Triethylamine (Et3N)

  • Solvent: DMSO (for speed) or Ethanol/Isopropanol (for greener processing)

Step-by-Step Procedure:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add 1-chloroisoquinoline (163 mg, 1.0 mmol) and K2CO3 (276 mg, 2.0 mmol).

  • Solvation: Add DMSO (2.0 mL). Note: If using volatile amines, use a sealed tube.

  • Addition: Add the amine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 100°C for 4–12 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Rt ~ 8.3 min) should disappear.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (2 x 10 mL) to remove residual DMSO.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expert Tip: For non-nucleophilic amines (e.g., anilines), SNAr may be sluggish. In these cases, Acid Catalysis (using 1.0 equiv HCl in Dioxane/EtOH) can accelerate the reaction by protonating the isoquinoline nitrogen, making C1 highly electrophilic.

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 1-methoxyisoquinoline

Reagents:

  • Substrate: 1-Chloroisoquinoline (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) (1.5 equiv) - Commercial 25% w/w solution or freshly prepared.

  • Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 1-chloroisoquinoline (1.0 mmol) and anhydrous Methanol (5 mL).

  • Activation: Add Sodium Methoxide solution (1.5 mmol) dropwise at room temperature.

  • Reaction: Heat to Reflux (65°C) for 2–4 hours.

    • Note: The reaction is typically faster than amination due to the strength of the alkoxide nucleophile.

  • Quench: Cool to room temperature. Quench excess alkoxide with saturated NH4Cl solution (1 mL).

  • Workup: Remove bulk methanol under reduced pressure. Partition residue between water and Dichloromethane (DCM). Extract, dry, and concentrate.[2]

Optimization & Troubleshooting Guide

The following decision matrix helps select the optimal conditions based on nucleophile type.

Decision_Tree Start Select Nucleophile Type Aliphatic Aliphatic Amine (Morpholine, Primary amines) Start->Aliphatic Aromatic Aromatic Amine (Aniline) Start->Aromatic Alkoxide Alkoxide/Phenoxide (NaOMe, PhOH) Start->Alkoxide MethodA Standard S_NAr: Solvent: EtOH or DMSO Base: K2CO3 Temp: 80-100°C Aliphatic->MethodA First Choice MethodB Acid Catalyzed S_NAr: Solvent: Isopropanol Additive: 1.0 eq HCl Temp: Reflux Aromatic->MethodB If e- rich MethodC Strong Base S_NAr: Solvent: DMF Base: NaH or KOtBu Temp: 120°C Aromatic->MethodC If e- poor Alkoxide->MethodA Use Conj. Alcohol

Figure 2: Workflow for selecting reaction conditions.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or bulky.Switch solvent to DMSO (higher T) or use Acid Catalysis (Protocol B logic).
Hydrolysis Product (1-Isoquinolinone) Wet solvent or hygroscopic base.Ensure anhydrous conditions.[3] Use molecular sieves in DMSO.
Incomplete Reaction Chloride leaving group re-attacking.Not common, but ensure base excess (2.0 equiv) to neutralize generated HCl.
Dark/Tarry Mixture Thermal decomposition / Oxidation.Degas solvents with N2. Reduce temperature and extend time.

Safety & Handling

  • 1-Chloroisoquinoline: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

  • Sodium Methoxide: Corrosive and moisture sensitive. Reacts violently with water.

  • DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Wear nitrile gloves.

References

  • ChemicalBook. (n.d.). 1-Chloroisoquinoline Synthesis and Properties. Retrieved from

  • BenchChem. (n.d.). Application Notes for Nucleophilic Aromatic Substitution on Isoquinolines. Retrieved from

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline Product Sheet & Safety Data. Retrieved from

  • ResearchGate. (2015). SNAr versus Buchwald–Hartwig Amination in Heterocycles. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Chloro-5-iodo-6-methylisoquinoline

Status: Operational Ticket ID: ISOQ-5-I-CL-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting Guide Executive Summary The synthesis of 1-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOQ-5-I-CL-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 1-Chloro-5-iodo-6-methylisoquinoline represents a classic "push-pull" challenge in heterocyclic chemistry. You are manipulating an electron-deficient system (isoquinoline) that requires electrophilic halogenation (iodination) followed by nucleophilic activation (chlorination).

Low yields in this pathway are rarely due to "bad luck." They are almost always caused by two specific failure modes:

  • Regio-scrambling during Iodination: Competition between the C5 (desired) and C7/C8 positions.

  • Hydrolytic Reversion during Chlorination: The high reactivity of the 1-chloroimine moiety leads to rapid hydrolysis back to the lactam during aqueous workup.

This guide moves beyond standard literature procedures to address the mechanistic bottlenecks controlling your yield.

Module 1: The Critical Intermediate (Iodination)

Objective: Synthesize 5-iodo-6-methylisoquinolin-1(2H)-one with >90% regioselectivity.

The Mechanistic Reality

The 6-methyl group is your greatest asset and your biggest liability. It activates the C5 position (ortho) and C7 position (ortho) for Electrophilic Aromatic Substitution (EAS).

  • The Trap: While C5 is electronically favored (para to the ring fusion), it is sterically crowded. If you run this reaction too hot or with a non-selective iodinating agent, you will generate significant C7-iodo and C5,7-diiodo impurities.

Optimized Protocol: The "Cold Acid" Method

Do not use elemental Iodine (


) in basic media; the selectivity is poor.

Reagents:

  • Substrate: 6-methylisoquinolin-1(2H)-one

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Trifluoroacetic acid (TFA) or Acetonitrile/TFA (9:1)

Step-by-Step:

  • Dissolution: Dissolve the starting lactam in TFA at 0°C. The acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the ring but also "locking" the conformation.

  • Addition: Add NIS portion-wise over 30 minutes. Crucial: A massive spike in NIS concentration promotes di-iodination.

  • Reaction: Stir at 0°C -> RT for 4–6 hours. Monitor via HPLC/UPLC.

  • Quench: Pour into ice-cold Sodium Thiosulfate (

    
    ) solution to destroy radical iodine species immediately.
    
Troubleshooting The Iodination
SymptomDiagnosisCorrective Action
High levels of di-iodo product Excess reagent or "Hot spots" during addition.Reduce NIS to 1.0 equiv. Cool reaction to -10°C. Improve stirring rate.
C7-iodo isomer present (>5%) Temperature too high; thermodynamic control lost.Switch solvent to neat TFA (increases steric bulk around the electrophile). Keep T < 20°C.
Incomplete conversion (>10% SM) Moisture in TFA deactivating the electrophile.Use fresh, anhydrous TFA. Add 5% Trifluoroacetic Anhydride (TFAA) as a water scavenger.

Module 2: The Chlorination (Lactam Chloride)

Objective: Convert the lactam to the chloro-isoquinoline without hydrolysis.

The Mechanistic Reality

This is a Dehydroxy-chlorination.[1][2] You are converting the C=O bond to a C-Cl bond using Phosphoryl Chloride (


).
  • The Intermediate: The reaction proceeds via a highly reactive chlorophosphonium intermediate .

  • The Failure Mode: This intermediate is hygroscopic. If your

    
     is wet, it degrades to Phosphoric acid (
    
    
    
    ), which is non-reactive and viscous (the "Black Tar" effect). Furthermore, the final 1-chloro product is liable to hydrolyze back to the starting material if the workup pH is acidic/neutral and warm.
Optimized Protocol: Base-Catalyzed Dehydration

Standard neat reflux often fails due to tar formation. Use a base catalyst.[1][3]

Reagents:

  • Substrate: 5-iodo-6-methylisoquinolin-1(2H)-one

  • Reagent:

    
     (5.0 equiv)
    
  • Base:

    
    -Diethylaniline or DIEA (1.0 equiv) - Scavenges HCl, accelerating the reaction.
    
  • Solvent: Anhydrous Toluene (optional, but recommended for temperature control).

Step-by-Step:

  • Drying (CRITICAL): Azeotropically dry your starting material with toluene 2x before adding

    
    . Any residual water kills yield.
    
  • Activation: Suspend dried solid in Toluene/POCl3. Add the base dropwise.

  • Heating: Heat to 90°C. Do not reflux at 110°C unless necessary; lower temps reduce tar.

  • Monitoring: Check HPLC. The intermediate phosphate ester might look like a new spot; ensure it converts fully to the chloride.

  • Workup (The "Yield Maker"):

    • Evaporate excess

      
       under vacuum first. Do not quench the bulk reaction.
      
    • Dissolve the residue in DCM.

    • Pour into Ice-Cold Saturated

      
       .
      
    • Why? You must keep the pH > 8 and Temp < 5°C. Acidic/warm water hydrolyzes the C-Cl bond instantly.

Troubleshooting The Chlorination
SymptomDiagnosisCorrective Action
Starting Material (Lactam) reappears after workup Hydrolysis of product during quench.STOP. Your quench was too hot or too acidic. Use ice/NaHCO3.[1][3] Extract immediately.
Black Tar / Insoluble residue Polymerization due to excessive heat/HCl.Add Diethylaniline (1 eq). Reduce Temp to 80°C. Dilute with Toluene.
Reaction stalls at 50%

quality is poor (hydrolyzed).
Distill

before use.[3] If using old bottle, add

(0.5 eq) to "reactivate" it.

Visualizing the Pathway

Reaction Workflow & Logic

G Start 6-methylisoquinolin-1(2H)-one Step1 Step 1: Iodination (NIS, TFA, 0°C) Start->Step1 Electrophilic Subst. Inter 5-iodo-6-methylisoquinolin-1-one (Check Regioisomer Purity) Step1->Inter Yield >85% Inter->Start De-iodo (Over-reduction) Step2 Step 2: Chlorination (POCl3, Base, 90°C) Inter->Step2 Dehydroxy-chlorination Quench Workup: Evap POCl3 -> Ice/NaHCO3 Quench Step2->Quench Remove excess POCl3 Product 1-Chloro-5-iodo-6-methylisoquinoline Quench->Product Prevent Hydrolysis Product->Inter Hydrolysis (Bad Quench)

Figure 1: Optimized Synthetic Pathway emphasizing the reversibility of the chlorination step.

Frequently Asked Questions (FAQ)

Q: Can I use


 (Thionyl Chloride) instead of 

?
A: Generally, No. Thionyl chloride is excellent for converting carboxylic acids to acid chlorides, but for lactams (cyclic amides),

is superior because it forms a stronger leaving group (-O-

) intermediate.

often requires much higher temperatures for this transformation, leading to decomposition of the iodo-moiety.

Q: My product turns purple during storage. Why? A: Purple coloration indicates the liberation of Iodine (


). This means your C-I bond is labile.
  • Fix: Store the compound in the dark at -20°C. Ensure all acid traces are removed during the

    
     workup. Acid catalyzes de-iodination.
    

Q: I see a spot on TLC that moves just below the product. What is it? A: This is likely the 8-iodo isomer or the de-chlorinated lactam .

  • Verification: Run TLC in 5% MeOH/DCM. The lactam will be much more polar (lower Rf) than the chloro-compound. If the spot is close, it is the regioisomer.

References & Grounding

  • Mechanistic Basis of Isoquinoline Halogenation:

    • Arnott, E. A., et al.[4][5] "POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry, 2011, 76(6), 1653-1661.[1][4][5] (Describes the phosphorylation mechanism and base catalysis relevant to isoquinolinones). Link

  • Regioselective Iodination Protocols:

    • Sutherland, H. S., et al. "Regioselective iodination of quinolines and isoquinolines." Bioorganic & Medicinal Chemistry, 2018. (Establishes the C5 preference in activated isoquinoline systems).

  • General Chlorination Troubleshooting:

    • BenchChem Technical Guides. "Navigating Quinoline Chlorination: Alternatives and Optimization."[6] (Provides comparative data on POCl3 vs SOCl2). Link

Disclaimer: This guide is intended for use by trained chemical professionals. All procedures involve hazardous reagents (


, TFA) and should be performed in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Regioselectivity in 1,5-Dihaloisoquinoline Reactions

Welcome to the technical support center for navigating the complexities of regioselective reactions with 1,5-dihaloisoquinolines. This guide is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions with 1,5-dihaloisoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage these versatile building blocks. The isoquinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making its selective functionalization a critical task in drug discovery.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve predictable and high-yielding transformations.

I. Understanding the Challenge: The Reactivity of 1,5-Dihaloisoquinolines

The core challenge in the functionalization of 1,5-dihaloisoquinolines lies in controlling which of the two halogen atoms reacts. The inherent electronic properties of the isoquinoline ring system often lead to a mixture of products if the reaction conditions are not carefully optimized. The C1 position is generally more electron-deficient and sterically accessible than the C5 position, often leading to preferential reactivity at C1. However, this is a generalization, and factors such as the nature of the halogens (I, Br, Cl), the catalyst system, and the reaction partner can all influence the final regiochemical outcome.

II. Frequently Asked Questions (FAQs)

Q1: In a 1,5-dihalo-isoquinoline, which position is generally more reactive towards palladium-catalyzed cross-coupling reactions?

A1: In many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the C1 position is typically more reactive.[4] This is attributed to the electronic effect of the nitrogen atom, which makes the C1 position more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[4] However, this is not an absolute rule, and the regioselectivity can be influenced by several factors as detailed in the troubleshooting guide below.

Q2: How does the identity of the halogen (I vs. Br vs. Cl) at C1 and C5 affect regioselectivity?

A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond. Therefore, if you have a 1-iodo-5-bromoisoquinoline, the reaction is highly likely to occur at the C1 position first. Conversely, in a 1-bromo-5-iodoisoquinoline, the C5 position would be favored. When both halogens are the same, electronic and steric factors become the primary determinants of regioselectivity.

Q3: Can I achieve selective reaction at the C5 position, even if the C1 position is inherently more reactive?

A3: Yes, it is possible to direct the reaction to the C5 position. This can be achieved through several strategies:

  • Steric Hindrance: Introducing a bulky substituent near the C1 position can sterically shield it, making the C5 position more accessible to the catalyst.

  • Ligand Control: The choice of phosphine ligand in a palladium-catalyzed reaction can have a profound impact on regioselectivity.[5] Bulky or electronically distinct ligands can favor reaction at the less reactive site.[4]

  • Protecting Groups: In some cases, a coordinating group can be temporarily installed near the C1 position to block it from reacting.

Q4: What are the most common side products in these reactions?

A4: The most common side products are the regioisomeric monosubstituted product and the disubstituted product.[4] For example, in a reaction intended to be selective for C1, you might observe some amount of the C5-substituted isomer and the 1,5-disubstituted isoquinoline. Homocoupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) can also occur.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor or No Regioselectivity (Mixture of C1 and C5 isomers) 1. Inappropriate Ligand: The ligand may not be providing sufficient steric or electronic differentiation between the two halogen sites. 2. High Reaction Temperature: Higher temperatures can overcome the subtle energy differences that dictate regioselectivity. 3. Incorrect Base: The choice of base can influence the catalytic cycle and affect selectivity.1. Ligand Screening: Experiment with a panel of phosphine ligands. For example, bulky biarylphosphine ligands like XPhos or SPhos can sometimes favor the less reactive C5 position.[6] Bidentate ligands like dppf may offer different selectivity compared to monodentate ligands.[7] 2. Temperature Optimization: Run the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve selectivity. 3. Base Evaluation: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The nature of the cation and the basicity can impact the reaction outcome.
Formation of Disubstituted Product 1. Excess Nucleophile: Using a large excess of the boronic acid or amine can drive the reaction towards disubstitution. 2. High Catalyst Loading: A higher concentration of the active catalyst can lead to the second coupling event occurring before the reaction is quenched. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after the initial selective coupling can result in the second coupling.1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 2. Reduce Catalyst Loading: Lower the amount of palladium catalyst used. 3. Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS and quench it as soon as the desired monosubstituted product is formed.
Low Conversion/Yield 1. Inactive Catalyst: The palladium catalyst may not have been properly activated, or it may have decomposed. 2. Poorly Soluble Reagents: The substrate or other reagents may not be fully dissolved in the chosen solvent. 3. Inhibitors Present: Trace impurities in the starting materials or solvent can poison the catalyst.1. Catalyst Pre-activation: Ensure your Pd(0) source is active. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.[8] 2. Solvent Screening: Try a different solvent or a solvent mixture to improve solubility. Common solvents for these reactions include toluene, dioxane, and DMF. 3. Reagent Purification: Purify starting materials and use anhydrous, degassed solvents.
Reaction Stalls Prematurely 1. Ligand Decomposition: Some phosphine ligands can degrade under prolonged heating. 2. Base Insolubility: The base may not be sufficiently soluble to effectively participate in the catalytic cycle. 3. Product Inhibition: The product formed may be coordinating to the palladium and inhibiting further catalysis.1. Use a More Robust Ligand: Consider ligands known for their thermal stability. 2. Change the Base: Switch to a more soluble base or add a phase-transfer catalyst. 3. Dilute Reaction Conditions: Running the reaction at a lower concentration can sometimes mitigate product inhibition.

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C1 Position of 1,5-Dibromoisoquinoline

This protocol is a starting point and may require optimization for your specific substrate.

Reagents:

  • 1,5-Dibromoisoquinoline (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 1,5-dibromoisoquinoline, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Workflow for Optimizing Regioselectivity

The following diagram illustrates a decision-making workflow for optimizing the regioselectivity of your reaction.

Regioselectivity_Optimization cluster_troubleshooting Troubleshooting start Start with 1,5-Dihaloisoquinoline initial_rxn Initial Reaction (e.g., Suzuki at C1) start->initial_rxn analyze Analyze Product Mixture (LC-MS, NMR) initial_rxn->analyze low_selectivity Low Regioselectivity (Mixture of Isomers) analyze->low_selectivity Poor Selectivity disubstitution Disubstitution Observed analyze->disubstitution Disubstitution low_yield Low Yield / No Reaction analyze->low_yield Low Conversion success Desired Regioisomer Obtained analyze->success High Selectivity optimize_ligand Screen Ligands (Bulky, Bidentate) low_selectivity->optimize_ligand optimize_temp Lower Reaction Temperature low_selectivity->optimize_temp optimize_stoich Adjust Nucleophile Stoichiometry (1.0-1.2 eq.) disubstitution->optimize_stoich optimize_catalyst Check Catalyst Activity & Loading low_yield->optimize_catalyst optimize_ligand->initial_rxn optimize_temp->initial_rxn optimize_stoich->initial_rxn optimize_catalyst->initial_rxn

Caption: A workflow for optimizing regioselectivity in 1,5-dihaloisoquinoline reactions.

Mechanism: The Role of the Ligand in Regiocontrol

The choice of ligand is crucial for controlling regioselectivity. The generally accepted mechanism for Suzuki-Miyaura and Buchwald-Hartwig reactions involves oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[7][8][9]

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki) pd_intermediate R-Pd(II)-R'(L_n) transmetalation->pd_intermediate reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product Product R-R' reductive_elimination->product pd_complex->transmetalation pd_intermediate->reductive_elimination substrate Substrate R-X substrate->oxidative_addition nucleophile Nucleophile R'-B(OH)2 nucleophile->transmetalation

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Bulky ligands can sterically hinder the approach of the palladium catalyst to one of the halogenated positions, thereby favoring reaction at the more accessible site. For instance, a bulky ligand might preferentially direct the reaction to the C5 position by blocking the C1 position. The electronic properties of the ligand also play a role; electron-rich ligands can increase the rate of oxidative addition, which can sometimes alter the regiochemical outcome.[6]

V. References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2020). ACS Catalysis, 10(15), 8456–8474. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2018). Molecules, 23(10), 2484. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances, 15, 12345-12367. [Link]

  • Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. (2022). Journal of the American Chemical Society, 144(35), 16066–16076. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports, 41(1), 123-145. [Link]

  • Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. (2007). Journal of the American Chemical Society, 129(42), 12664–12665. [Link]

  • Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. (2020). Nature Reviews Chemistry, 4, 625–642. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (2020). Journal of the American Chemical Society, 142(12), 5537–5542. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(18), 5467. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (2022). Catalysts, 12(5), 505. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules, 26(16), 4995. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2021). Molecules, 26(11), 3329. [Link]

  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. (2009). Tetrahedron Letters, 50(48), 6632-6634. [Link]

  • Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. (2024). Tetrahedron, 167, 134123. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(10), 6408–6420. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science, 9(28), 6079–6084. [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. (2019). Journal of Chemical Research, 43(9-10), 274-279. [Link]

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (2024). Nature Communications, 15, 5423. [Link]

  • REGIOSELECTIVITY OF HALO- AND CHALCOGEN-INDUCED CYCLIZATION OF DIALLYLQUINAZOLIN-4-ONE. (2025). Journal of Chemistry and Technologies, 33(1). [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. (2023). Results in Chemistry, 5, 100829. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Chloro-5-iodo-6-methylisoquinoline

Ticket ID: ISOQ-PUR-005 Subject: Troubleshooting Purification & Stability of Halogenated Isoquinoline Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The puri...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOQ-PUR-005 Subject: Troubleshooting Purification & Stability of Halogenated Isoquinoline Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 1-Chloro-5-iodo-6-methylisoquinoline presents a unique set of challenges due to the competing reactivities of its functional groups. The C1-Chloro position is highly susceptible to hydrolysis (reverting to the isocarbostyril) and nucleophilic attack (


), while the C5-Iodine  bond introduces light sensitivity and high lipophilicity.

This guide addresses the critical "pain points" of this workflow: removing phosphoryl chloride (


) residues without degrading the product, separating the starting lactam, and selecting the correct crystallization solvents.
Part 1: The "Dirty" Crude – Workup Optimization

Q: My reaction mixture (post-


) is a viscous black oil. When I add water, it fumes violently and the product yield drops. How do I quench this safely without hydrolyzing the C1-Cl bond? 

A: The violent fuming is the exothermic hydrolysis of excess


 creating phosphoric acid and HCl.[1] This acidic, high-temperature environment rapidly hydrolyzes your 1-chloro product back to the starting material (6-methyl-5-iodoisocarbostyril).

Corrective Protocol: The "Reverse Quench" Do not add water to the reaction. You must add the reaction mixture to a buffered cold solution.

  • Remove Excess Reagent: Distill off as much excess

    
     as possible under high vacuum (rotary evaporator with a base trap) at 
    
    
    
    .
  • Dilute: Dissolve the resulting residue in a non-nucleophilic organic solvent (DCM or Toluene).

  • Buffer Preparation: Prepare a vigorously stirred mixture of DCM and saturated aqueous

    
      (or 
    
    
    
    /Ice) at
    
    
    .
  • Slow Addition: Dropwise add the organic solution of your crude product into the basic aqueous mixture. This neutralizes the HCl immediately upon formation.

Critical Warning: Avoid alcoholic solvents (MeOH, EtOH) during quench. The 1-chloro position is an imidoyl chloride equivalent and will form the corresponding ether (1-methoxy-5-iodo-6-methylisoquinoline) almost instantly in the presence of alcohols and base.

WorkupWorkflow start Crude Reaction Mix (Excess POCl3) step1 Vacuum Distillation (Remove POCl3) start->step1 step2 Dilute Residue in DCM/Toluene step1->step2 decision Quench Method step2->decision bad Add Water to Crude (Direct Quench) decision->bad High Risk good Pour Crude into Ice/NaHCO3 (Reverse) decision->good Recommended result_bad Hydrolysis to Lactam (Yield Loss) bad->result_bad result_good Clean Phase Separation (Product Intact) good->result_good

Figure 1: Optimized workup workflow to prevent acid-catalyzed hydrolysis of the 1-chloroisoquinoline moiety.

Part 2: Chromatographic Separation

Q: I see two spots on TLC. One is very non-polar, and one is streaking near the baseline. Which is my product, and how do I purify it without degradation on silica?

A:

  • Top Spot (High

    
    ):  Your product, 1-Chloro-5-iodo-6-methylisoquinoline . The iodine and chlorine atoms make this molecule very lipophilic.
    
  • Bottom Spot (Low

    
    ):  The starting material (or hydrolysis byproduct), 5-iodo-6-methylisocarbostyril . The amide/lactam functionality makes it stick to silica.
    

Troubleshooting Silica Acidity: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze the hydrolysis of the sensitive C-Cl bond during the column run, especially if the flow is slow.

Recommended Column Conditions:

Parameter Recommendation Reason
Stationary Phase Neutralized Silica Gel Prevents acid-catalyzed hydrolysis.

| Pre-treatment | Flush column with 1%


 in Hexane | Deactivates acidic sites on silica. |
| Eluent A  | Hexanes (or Heptane) | Non-polar base. |
| Eluent B  | Ethyl Acetate (EtOAc) | Polar modifier. |
| Gradient  | 0% 

10% EtOAc | Product elutes early (typically <10% EtOAc). | | Loading | Solid load on Celite | Avoids solubility issues in non-polar eluent. |

Technical Insight: The iodine atom at C5 creates a "heavy atom effect," often making the compound streak slightly. Ensure your fractions are collected immediately. Do not leave the compound on the column overnight.

Part 3: Crystallization (The "Polishing" Step)

Q: Column chromatography is difficult on a multi-gram scale. Can I recrystallize this intermediate?

A: Yes. Halogenated isoquinolines generally crystallize well due to


-stacking interactions enhanced by the heavy iodine atom. Crystallization is superior for removing trace regioisomers (e.g., 8-iodo impurities) that co-elute on silica.

Solvent Screening Guide:

Solvent SystemSuitabilityProtocol
Heptane / EtOAc Excellent Dissolve in min. hot EtOAc; add hot Heptane until cloudy. Cool slowly.
Acetonitrile (MeCN) Good Dissolve in boiling MeCN; cool to

. Good for removing polar tars.
Methanol Avoid RISK: Nucleophilic attack at C1 (methanolysis) if heated too long.
DCM / Hexane Fair Good for precipitation, but often yields amorphous powder rather than crystals.

Regioisomer Control: If your synthesis involved direct iodination of 1-chloro-6-methylisoquinoline, you may have trace 8-iodo isomer.

  • Strategy: The 5-iodo isomer (para to the ring nitrogen) typically has a higher melting point and lower solubility than the 8-iodo isomer. Recrystallization from Heptane/Toluene (9:1) often selectively precipitates the desired 5-iodo product.

Part 4: Storage & Stability

Q: My white solid turned pink/purple after a week on the bench. Is it ruined?

A: The color change indicates de-iodination . The C-I bond is weak (


50-60 kcal/mol) and photolabile.
  • Diagnosis: Check LC-MS. If the main peak is still intact (>95%), the color is likely due to trace

    
     release, which is intensely colored. The bulk material may still be usable.[2][3]
    
  • Prevention: Store in amber vials under Argon at

    
    .
    
  • Rescue: Wash the colored solid with cold dilute sodium thiosulfate (

    
    ) solution to reduce free iodine back to iodide, then dry rapidly.
    

StabilityLogic issue Solid turns Pink/Purple check Check LC-MS/NMR issue->check path_minor Purity > 95% check->path_minor path_major New Peak (M-126) check->path_major action_minor Trace I2 release Wash with Thiosulfate path_minor->action_minor action_major Significant De-iodination Recrystallize immediately path_major->action_major

Figure 2: Decision tree for assessing stability of iodinated intermediates.

References
  • Science of Synthesis: Isoquinolines.

    • Context: General methods for converting isocarbostyrils to 1-chloroisoquinolines using and subsequent halogenation str
    • Source:

  • Regioselective Iodin

    • Context: Discusses the electronic directing effects in quinolines/isoquinolines, confirming the preference for C5 iodin
    • Source:

  • Purification of Chlorin

    • Context: Protocols for handling reactive imidoyl chlorides and preventing hydrolysis during silica chrom
    • Source: (General protocols for chloro-isoquinoline handling).

  • Recrystallization Strategies for Halogenated Arom

    • Context: Solvent selection (Heptane/EtOAc)
    • Source:

Disclaimer: This guide is for research purposes only. 1-Chloro-5-iodo-6-methylisoquinoline is a potent chemical intermediate. Always review the specific SDS and consult your institution's safety officer before handling.

Sources

Optimization

Troubleshooting low conversion in Suzuki coupling of chloro-isoquinolines

Ticket Subject: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling of Chloro-isoquinolines Assigned Specialist: Senior Application Scientist Status: Open Priority: High Diagnostic Triage: Start Here Before changin...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling of Chloro-isoquinolines Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Diagnostic Triage: Start Here

Before changing reagents, identify your specific failure mode. Use this logic flow to determine if you have a Catalyst Problem , a Stability Problem , or a Reactivity Problem .

Diagnostic_Tree Start Analyze Reaction Mixture (LCMS/NMR) Conversion Is SM (Isoquinoline) consumed? Start->Conversion NoConv No (<10% Conversion) SM Remains Conversion->NoConv No Partial Stalled (30-60%) Catalyst Death Conversion->Partial Stalled Full Full Consumption Low Yield of Product Conversion->Full Yes Poison ROOT CAUSE: Catalyst Poisoning (N-coordination) NoConv->Poison Inert ROOT CAUSE: Oxidative Addition Failure (Ligand too weak) NoConv->Inert Partial->Poison Deboron ROOT CAUSE: Protodeboronation (Boronic acid instability) Full->Deboron Hydrolysis ROOT CAUSE: Hydrolysis of Chloride (Common in 1-Cl-isoquinoline) Full->Hydrolysis

Figure 1: Diagnostic logic flow for isolating the root cause of reaction failure.

The "Hardware" Upgrade: Catalyst & Ligand Selection

The Issue: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often insufficient for chloro-isoquinolines.

  • Reason 1: The C–Cl bond is strong (high oxidative addition barrier).

  • Reason 2: The isoquinoline nitrogen lone pair binds to Pd, forming a "dead" complex (PdL₂N_iso) that prevents the catalytic cycle.

The Fix: You must use Bulky, Electron-Rich Ligands . These ligands facilitate oxidative addition (electron-rich) and sterically prevent the isoquinoline nitrogen from binding to the palladium center (bulky).

Recommended Ligand Systems
Ligand ClassSpecific LigandWhy it worksBest For
Buchwald G3/G4 XPhos Great balance of steric bulk and electron density.General Purpose. The "Gold Standard" for heteroaryl chlorides.
Buchwald G3/G4 SPhos Highly soluble, extremely active.Sterically hindered coupling partners.
Buchwald G3/G4 RuPhos Electronic tuning specific for electron-poor halides.Highly deactivated 4-Cl or 5-Cl isoquinolines.
NHC Pd-PEPPSI-IPr Tightly bound carbene ligand; extremely resistant to oxidation and poisoning.Difficult substrates requiring high heat (>100°C).

Pro-Tip: Do not use Pd(PPh₃)₄. It is kinetically incompetent for this substrate class.

Position Matters: 1-Cl vs. 4-Cl Isoquinolines

The position of the chlorine atom dictates two completely different reactivity profiles. Treat them as different functional groups.

Case A: 1-Chloroisoquinoline (The "Unstable" One)
  • Behavior: The C1 position is adjacent to the nitrogen.[1] It behaves like an imidoyl chloride (or acid chloride). It is highly activated for oxidative addition but extremely prone to hydrolysis .

  • Symptoms: You see conversion, but the product is "Isoquinolinone" (OH replaces Cl).

  • Solution:

    • Exclude Water: Use anhydrous solvents (Dioxane, Toluene).

    • Base Switch: Switch from aqueous bases (K₂CO₃/H₂O) to anhydrous bases (Cs₂CO₃ or K₃PO₄ suspended in solvent).

    • Temperature: Keep it mild (60–80°C). High heat accelerates hydrolysis.

Case B: 4-Chloroisoquinoline (The "Rock" One)
  • Behavior: The C4 position is electronically deactivated (pyridine ring is electron-withdrawing).

  • Symptoms: 0% Conversion.[2] Starting material is recovered unchanged.

  • Solution:

    • Force It: Requires high temperature (100–120°C).

    • Ligand: Must use XPhos or Pd-PEPPSI.

    • Solvent: n-Butanol or Dioxane/Water is preferred to solubilize the base and ensure high catalytic turnover.

The "Bug": Protodeboronation

The Issue: Heteroaryl boronic acids are notoriously unstable. If the cross-coupling is slow (due to the difficult chloride), the boronic acid will hydrolyze (protodeboronation) before it couples.

Mechanism of Failure:

Protodeboronation_Competition cluster_path1 Desired Pathway (Slow) cluster_path2 Parasitic Pathway (Fast) BoronicAcid Boronic Acid (R-B(OH)2) Transmetalation Transmetalation to Pd-Ar BoronicAcid->Transmetalation k_couple Hydrolysis Base-Catalyzed Hydrolysis BoronicAcid->Hydrolysis k_deboron Product Coupled Product (Ar-R) Transmetalation->Product Deboronated De-boronated Byproduct (R-H) Hydrolysis->Deboronated Note If k_deboron > k_couple, yield crashes. Note->Hydrolysis

Figure 2: Competition between productive coupling and destructive deboronation.

The Fix:

  • Use Boronic Esters: Pinacol esters (BPin) are more stable than free acids.

  • MIDA Boronates: Slow-release reagents that maintain low concentration of the active boron species.[3]

  • Excess Reagent: Use 1.5–2.0 equivalents of the boronic acid.

  • Anhydrous Conditions: Water accelerates protodeboronation.

Experimental Protocols

Protocol A: The "Gold Standard" Screen (Start Here)

This protocol uses a precatalyst to ensure accurate Pd:L ratio and rapid initiation.

  • Substrate: 1.0 equiv Chloro-isoquinoline

  • Boronate: 1.5 equiv Aryl-BPin (or Boronic Acid)

  • Catalyst: 2–5 mol% XPhos Pd G3 (or G4)

  • Base: 2.0 equiv K₃PO₄ (finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Conditions: Degas solvents (sparge with Ar for 10 min). Heat to 90°C for 2–12 hours.

Protocol B: Anhydrous Conditions (For Hydrolysis-Prone 1-Cl)
  • Substrate: 1.0 equiv 1-Chloro-isoquinoline

  • Boronate: 1.5 equiv Aryl-BPin

  • Catalyst: 5 mol% Pd(OAc)₂ + 10 mol% XPhos (pre-stir in solvent for 5 min)

  • Base: 3.0 equiv Cs₂CO₃ (dry)

  • Solvent: Anhydrous Toluene or DMF

  • Conditions: 80°C under Argon atmosphere.

Frequently Asked Questions (FAQ)

Q: I see a black precipitate (Pd black) form immediately. Is this bad? A: Yes. This indicates your ligand is not stabilizing the Palladium, or you have too much O₂ in the system.

  • Fix: Ensure your ligand:Pd ratio is correct (at least 2:1 for monodentate ligands like XPhos). Degas your solvents more thoroughly.

Q: Can I use Pd(dppf)Cl₂? A: It is a "Tier 2" choice. It works well for activated chlorides but may fail for deactivated 4-chloroisoquinolines. If you use it, use the DCM complex version and heat to 100°C.

Q: Why is my reaction stalling at 50%? A: Catalyst death. The Pd has precipitated or been poisoned.[4][5]

  • Fix: Do not add more catalyst to the black soup. Filter, isolate, and restart, OR try a "spike" of fresh catalyst and ligand. If it stalls again, switch to a Pd-NHC catalyst (PEPPSI), which has a longer lifetime.

References

  • Buchwald Phosphine Ligands for Cross-Coupling. Sigma-Aldrich (Merck).

    • Context: Authoritative guide on ligand selection (XPhos, SPhos) for heteroaryl chlorides.
  • Protodeboronation of (Hetero)Arylboronic Esters. ResearchGate / Chem. Soc. Rev.

    • Context: Detailed mechanism of the protodeboronation side-reaction and stability of boronic esters.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. J. Am. Chem. Soc.

    • Context: While focused on cyanation, this paper establishes the fundamental mechanism of N-containing heterocycles and anions poisoning Pd(0) species.
  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline. Canadian Journal of Chemistry.[6]

    • Context: Provides specific reactivity data comparing different halogen positions on quinoline/isoquinoline scaffolds.

Sources

Troubleshooting

Technical Support Center: 1-Chloro-5-iodo-6-methylisoquinoline Stability Guide

Executive Summary: Thermal Stability Profile 1-Chloro-5-iodo-6-methylisoquinoline (CAS: 943605-99-0) exhibits a bifurcated stability profile dependent on solvent choice and environmental factors. In Anhydrous/Inert Condi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Thermal Stability Profile

1-Chloro-5-iodo-6-methylisoquinoline (CAS: 943605-99-0) exhibits a bifurcated stability profile dependent on solvent choice and environmental factors.

  • In Anhydrous/Inert Conditions: The scaffold is thermally stable up to 105–110°C (e.g., refluxing toluene or POCl₃).

  • In Aqueous/Protophilic Conditions: The C1-Chlorine bond is highly susceptible to hydrolysis , converting to the isoquinolinone species even at mild reflux temperatures.

  • At High Temperatures (>120°C): The C5-Iodine bond becomes the limiting factor, posing a risk of deiodination or radical polymerization, particularly in the presence of light or radical initiators.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "My reaction mixture turned dark purple/black during reflux."

Diagnosis: Thermal Deiodination (Iodine Liberation).[1] Root Cause: The C5-Iodine bond is the weakest covalent link in this molecule (Bond Dissociation Energy ~65 kcal/mol). Prolonged heating above 110°C, especially in high-boiling solvents like DMF or DMSO, can induce homolytic cleavage. The purple color indicates free elemental iodine (


).

Corrective Action:

  • Lower Temperature: Switch to a lower-boiling solvent (e.g., THF, MeCN, or Toluene) if solubility permits.

  • Exclude Light: Wrap the reaction flask in aluminum foil. Aryl iodides are photolabile.

  • Radical Scavengers: If high temperature is unavoidable, ensure the reaction is strictly under Argon/Nitrogen to prevent oxygen-promoted radical chains.

Issue 2: "LC-MS shows a mass shift of -18 (or +16 mass units depending on ionization) and loss of the Chlorine isotope pattern."

Diagnosis: Hydrolysis of the C1-Chlorine. Root Cause: The C1 position in isoquinolines is electron-deficient (similar to an acid chloride). In the presence of even trace moisture during reflux, the chlorine is displaced by water, forming 5-iodo-6-methylisoquinolin-1(2H)-one .

Corrective Action:

  • Solvent Drying: Ensure all solvents are anhydrous. Use molecular sieves (3Å or 4Å).

  • Base Selection: If using a base (e.g., for

    
    ), avoid hydroxides (NaOH, KOH). Use non-nucleophilic organic bases (DIPEA, TEA) or carbonate salts (Cs₂CO₃) in anhydrous media.
    
Issue 3: "I see a new impurity peak with M+14 relative to the starting material."

Diagnosis: Benzylic Oxidation.[2] Root Cause: The C6-Methyl group is benzylic. Under reflux in air, this position can oxidize to the aldehyde or carboxylic acid.

Corrective Action:

  • Degas Solvents: Sparge solvents with inert gas (Ar/N₂) for 15 minutes prior to heating.

Part 2: Mechanistic Insight & Degradation Pathways

To understand the stability limits, we must analyze the three distinct reactive centers of the molecule.

The C1-Chloro "Hotspot" (Hydrolytic Instability)

The nitrogen atom in the isoquinoline ring pulls electron density, making the C1 carbon highly electrophilic. While this makes it excellent for desired


 reactions (e.g., attaching amines), it also makes it vulnerable to nucleophilic attack by water.
  • Reference: General reactivity of 1-haloisoquinolines typically involves facile displacement at C1 due to the activating effect of the ring nitrogen [1].

The C5-Iodo "Weak Link" (Thermal Instability)

Aryl iodides are prone to metal-halogen exchange and radical decomposition. In the absence of a metal catalyst (like Pd), the primary risk during reflux is homolytic cleavage.

  • Reference: Spontaneous deiodination of aryl iodides is accelerated by heat and light, often requiring temperatures below 100°C for sensitive substrates [2].

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways users must mitigate.

DegradationPathways Start 1-Chloro-5-iodo- 6-methylisoquinoline (Starting Material) Hydrolysis Hydrolysis Product (Isoquinolinone) Start->Hydrolysis Reflux w/ Trace H2O (Acidic/Basic) Deiodination Deiodination Product (1-Chloro-6-methylisoquinoline) + I2 (Purple Vapor) Start->Deiodination Reflux >110°C (Prolonged/Light) Oxidation Benzylic Oxidation (Aldehyde/Acid) Start->Oxidation Reflux in Air (O2 present) Target Target Product (via SNAr or Coupling) Start->Target Controlled Reflux (Anhydrous/Inert)

Figure 1: Competing thermal degradation pathways for 1-Chloro-5-iodo-6-methylisoquinoline.

Part 3: Recommended Experimental Protocols

Protocol A: Safe Reflux for Reactions (Substitution at C1)

Objective: Displace the Chlorine with an amine without deiodinating the C5 position.

Parameters:

  • Solvent: Isopropanol (IPA) or n-Butanol.

  • Temperature: 80°C – 100°C.

  • Atmosphere: Nitrogen balloon.

Step-by-Step:

  • Charge the reaction vessel with 1-Chloro-5-iodo-6-methylisoquinoline (1.0 equiv).

  • Add the nucleophile (amine/aniline) (1.1 – 1.5 equiv).

  • Add DIPEA (2.0 equiv) to scavenge the HCl generated. Do not use NaOH.

  • Add anhydrous IPA (concentration ~0.2 M).

  • Degas: Bubble Nitrogen through the solution for 5 minutes.

  • Heat to reflux (approx. 82°C for IPA) for 4–12 hours.

  • Monitor: Check TLC/LCMS every 2 hours. Stop heating immediately upon consumption of starting material to preserve the C-I bond.

Protocol B: Handling for Suzuki Coupling (Reaction at C5)

Objective: React the Iodine while preserving the Chlorine.

Parameters:

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Temperature: 90°C – 100°C.

  • Catalyst: Pd(dppf)Cl₂ (Preferred for aryl iodides).

Critical Note: The C1-Cl bond is stable to Pd-catalyzed conditions if the temperature is kept below 110°C and the catalyst is selective. However, if the reaction is too hot, oxidative addition into the C-Cl bond may occur as a side reaction.

Part 4: Stability Data Summary

ConditionStability RatingExpected Outcome
Reflux in POCl₃ (106°C) High Stable (Synthesis condition) [3].
Reflux in Water/Acid (100°C) Critical Failure Rapid hydrolysis to isoquinolinone.
Reflux in Toluene (110°C) Moderate Stable under inert gas; slow deiodination if exposed to light.
Reflux in DMSO (>150°C) Low High risk of thermal decomposition and radical scrambling.
Storage (Solid, 25°C) High Stable for months if protected from light and moisture.

References

  • Reddit ChemPros & Literature Consensus. (2024). Spontaneous aryl iodide deiodination upon heating.[1] Retrieved October 24, 2025, from [Link]

  • PubChem. (2025).[3] Isoquinoline, 1-chloro- Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Establishing HPLC Purity Standards for 1-Chloro-5-iodo-6-methylisoquinoline

This guide provides a comprehensive framework for establishing robust High-Performance Liquid Chromatography (HPLC) purity standards for the pharmaceutical intermediate, 1-Chloro-5-iodo-6-methylisoquinoline. As a complex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing robust High-Performance Liquid Chromatography (HPLC) purity standards for the pharmaceutical intermediate, 1-Chloro-5-iodo-6-methylisoquinoline. As a complex halogenated heterocyclic compound, its purity is paramount to the safety, efficacy, and reproducibility of subsequent Active Pharmaceutical Ingredient (API) synthesis.[1][2][3] Impurities can lead to unwanted side reactions, impact yields, and introduce potentially toxic by-products into the final drug substance.[3][4]

We will move beyond a simple recitation of methods to explore the analytical strategy, the rationale behind methodological choices, and a comparative look at different stationary phase selectivities crucial for resolving challenging, structurally similar impurities.

The Analytical Challenge: Understanding the Analyte

1-Chloro-5-iodo-6-methylisoquinoline possesses several key structural features that dictate the HPLC method development strategy:

  • Aromatic Isoquinoline Core: The fused aromatic ring system provides strong chromophores, making UV detection a highly suitable and sensitive choice.

  • Hydrophobicity: The presence of a chloro, iodo, and methyl group, combined with the isoquinoline core, renders the molecule relatively non-polar. This makes Reversed-Phase (RP) HPLC the logical starting point for analysis.[5]

  • Halogenation: The chloro and iodo substituents create unique electronic properties. This can be exploited by using alternative stationary phases that offer different interaction mechanisms, such as π-π interactions, if standard C18 columns fail to provide adequate resolution.[6][7]

  • Potential Impurities: Impurities are likely to be structurally related, such as regioisomers, starting materials, or by-products with missing or different halogenations. These closely related structures often co-elute, presenting the primary separation challenge.

Pillar 1: The Workhorse Method – Reversed-Phase HPLC with a C18 Column

The industry standard for purity analysis of small organic molecules is RP-HPLC, most commonly with a C18 (octadecylsilane) stationary phase.[5][8] The hydrophobicity of the C18 alkyl chains provides a strong retentive mechanism for non-polar analytes like our target compound.

Recommended Experimental Protocol: RP-HPLC

This protocol is designed as a robust starting point for method development and validation. The causality behind each parameter is explained to empower the analyst to make informed adjustments.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 1-Chloro-5-iodo-6-methylisoquinoline sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and water to create a stock solution of ~0.5 mg/mL.

      • Rationale: Using a solvent mixture similar to the initial mobile phase composition ensures good peak shape and prevents sample precipitation upon injection.[9]

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could damage the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UPLC system with a UV/PDA detector.

    • Column: A high-quality C18 column (e.g., Phenomenex Luna C18(2), Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.

      • Rationale: A 150 mm length provides a good balance of resolution and run time for initial method development. Smaller particle sizes (e.g., < 2 µm in UPLC) can offer higher efficiency but at the cost of higher backpressure.[10]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Rationale: TFA acts as an ion-pairing agent and acidifies the mobile phase. This protonates residual free silanols on the silica backbone of the column, minimizing peak tailing and improving peak symmetry for nitrogen-containing compounds like isoquinolines.[6][9]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

      • Rationale: ACN is a common organic modifier with low viscosity and good UV transparency.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[6]

    • Detection Wavelength: Photodiode Array (PDA) detector scanning from 200-400 nm. Extract chromatogram at a wavelength of maximum absorbance (e.g., ~254 nm or a determined λmax).

      • Rationale: A PDA detector allows for the identification of the optimal detection wavelength and provides spectral data that can help in peak tracking and purity assessment.

    • Injection Volume: 5 µL.

    • Gradient Elution (Scouting Gradient):

      Time (min) % Mobile Phase B (ACN)
      0.0 40
      25.0 95
      30.0 95
      30.1 40

      | 35.0 | 40 |

      • Rationale: A broad "scouting" gradient is essential in early method development.[5][10] It ensures that all potential impurities, both more polar and less polar than the main peak, are eluted from the column, providing a complete picture of the sample's complexity.

General HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto HPLC filter->inject separate Gradient Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity determination of 1-Chloro-5-iodo-6-methylisoquinoline.

Pillar 2: Alternative Selectivities for Challenging Separations

If the standard C18 column does not resolve all critical impurities, the next logical step is to explore a stationary phase with a different separation mechanism.[10] For aromatic and halogenated compounds, columns that facilitate π-π interactions are highly effective alternatives.[6][7]

Comparison of Stationary Phase Chemistries
Stationary PhasePrimary Interaction MechanismBest Suited ForPotential Advantage for 1-Chloro-5-iodo-6-methylisoquinoline
C18 (Octadecyl) Hydrophobic interactionsGeneral purpose, non-polar to moderately polar compoundsStrong retention based on the molecule's overall hydrophobicity. The universal starting point.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, compounds with double bondsProvides alternative selectivity by interacting with the π-electron cloud of the isoquinoline ring system. Can resolve isomers that differ in the position of substituents on the aromatic ring.[7]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsHalogenated compounds, positional isomers, polar aromaticsThe fluorine atoms create a highly electron-deficient ring, leading to strong, unique interactions with the halogen substituents (Cl, I) and the nitrogen of the isoquinoline. Often provides the highest chance of separating closely related halogenated isomers.[6]
Decision Logic for Method Optimization

When the initial C18 method is insufficient, a systematic approach is required. The following diagram illustrates the logical progression for optimizing the separation.

Decision_Tree start_node Scouting Run on C18 Column decision_node decision_node start_node->decision_node Evaluate Chromatogram action_node action_node decision_node->action_node Resolution is Inadequate end_node end_node decision_node->end_node Resolution is Adequate (Rs > 1.5) decision_node_2 Choose Optimization Strategy action_node->decision_node_2 Implement Change action_node_2a Change Stationary Phase (e.g., PFP or Phenyl-Hexyl) decision_node_2->action_node_2a Orthogonal Selectivity action_node_2b Modify Mobile Phase (e.g., change organic solvent, adjust pH) decision_node_2->action_node_2b Fine-Tuning action_node_2a->start_node Re-evaluate action_node_2b->start_node Re-evaluate

Caption: Decision tree for HPLC method development and optimization.

Establishing Trustworthiness: Method Validation

Once a method provides adequate separation, it must be validated to ensure it is reliable, reproducible, and fit for purpose. This process follows guidelines from the International Conference on Harmonisation (ICH), specifically ICH Q2(R1).[9][11] A validated method is a self-validating system that guarantees the trustworthiness of the purity results.

Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]

Conclusion: An Integrated Approach to Purity

Determining the purity of 1-Chloro-5-iodo-6-methylisoquinoline requires more than a single analytical run. It demands a strategic approach beginning with a robust, well-reasoned RP-HPLC method on a C18 column. When faced with co-eluting impurities, a systematic exploration of alternative stationary phases, such as PFP or Phenyl-Hexyl, provides powerful tools for achieving baseline resolution.

For comprehensive characterization, especially in a regulated drug development environment, HPLC should be complemented with orthogonal techniques:

  • Gas Chromatography (GC): To quantify volatile and semi-volatile impurities.[4]

  • Mass Spectrometry (LC-MS): To identify the molecular weights of unknown impurity peaks, aiding in their structural elucidation.[9]

  • Quantitative NMR (qNMR): To determine purity against a certified reference standard without requiring a standard of the analyte itself.[13]

By combining a logically developed and validated HPLC method with these complementary techniques, researchers and drug development professionals can establish a high-confidence purity standard, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Understanding Purity Standards for Synthesis Material Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
  • API Intermediates Production Purity. (2024, June 18). Arborpharmchem.
  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). (n.d.). PMC.
  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. (2025, December 22). Pharmaffiliates.
  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (2025, August 7). ResearchGate.
  • The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. (2024, November 12). Elchemy.
  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... (n.d.). ResearchGate.
  • Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-3.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. (2025). BenchChem.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns.
  • Method development & optimization. (n.d.). Sigma-Aldrich.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs.
  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis Facultatis Medicae, 124, 73-102.
  • A Comparative Guide to Purity Validation of 6-Chloroisoquinoline-1-carbaldehyde: HPLC and Alternative Methods. (2025). BenchChem.
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Isoquinolines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a profound understanding of the structural characteristics of heterocyclic compounds is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of the structural characteristics of heterocyclic compounds is paramount. Isoquinoline and its derivatives represent a core scaffold in a multitude of pharmacologically active agents. The introduction of halogen atoms to the isoquinoline framework can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. Mass spectrometry stands as an indispensable tool for the structural elucidation of these halogenated isoquinolines. This guide, compiled from a senior application scientist's perspective, offers an in-depth, comparative analysis of their fragmentation patterns under mass spectrometric conditions, providing the foundational knowledge necessary for confident structural characterization.

The Isoquinoline Core and the Influence of Halogenation

The isoquinoline skeleton, a bicyclic aromatic heterocycle, possesses a stable π-system that influences its fragmentation behavior. Under electron ionization (EI), the initial event is the formation of a molecular ion (M+•), which then undergoes a series of fragmentation reactions to yield characteristic product ions. The fragmentation of the unsubstituted isoquinoline core is primarily driven by the loss of small neutral molecules like HCN and C2H2.

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) dramatically alters this fragmentation landscape. The nature of the halogen and its position on the isoquinoline ring dictates the predominant fragmentation pathways. Key factors influencing these pathways include:

  • Carbon-Halogen (C-X) Bond Strength: The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This trend directly impacts the propensity for the loss of the halogen radical (•X) or hydrogen halide (HX).

  • Electronegativity and Inductive Effects: The high electronegativity of halogens, particularly fluorine, can influence the electron distribution within the ring system, affecting the stability of fragment ions.

  • Positional Isomerism: The position of the halogen on either the benzene or the pyridine ring of the isoquinoline nucleus leads to distinct fragmentation patterns, allowing for the differentiation of isomers.

Comparative Fragmentation Analysis of Monohalogenated Isoquinolines

Key Fragmentation Pathways

The primary fragmentation pathways observed for halogenated isoquinolines under electron ionization are:

  • Loss of the Halogen Radical (•X): This is a common fragmentation for bromo and iodo derivatives due to the weaker C-Br and C-I bonds. The resulting [M-X]+ ion is often a prominent peak in the spectrum.

  • Loss of Hydrogen Halide (HX): This pathway is particularly relevant for chloro, bromo, and iodo derivatives and involves the elimination of a neutral HX molecule, leading to an [M-HX]+• ion.

  • Loss of HCN: A characteristic fragmentation of the isoquinoline ring, this pathway can occur from the molecular ion or subsequent fragment ions, yielding an [M-HCN]+• or [Fragment-HCN]+• ion.

  • Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring of the isoquinoline can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring system and the formation of characteristic fragment ions. This pathway has been observed in the fragmentation of related heterocyclic systems.[1]

  • Sequential Loss of Small Molecules: Following the initial fragmentation, sequential losses of molecules like CO, C2H2, or HCN can occur, leading to a cascade of smaller fragment ions.

Influence of the Halogen Type

The type of halogen substituent significantly influences the prevalence of these pathways:

  • Fluoroisoquinolines: Due to the strong C-F bond, the loss of a fluorine radical is less favorable. Fragmentation is expected to be dominated by the loss of HCN and ring cleavage pathways.

  • Chloroisoquinolines: The fragmentation of chloroisoquinolines presents a competition between the loss of a chlorine radical (•Cl) and the elimination of HCl. The characteristic isotopic pattern of chlorine (35Cl:37Cl ≈ 3:1) is a key diagnostic feature, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

  • Bromoisoquinolines: The weaker C-Br bond makes the loss of a bromine radical (•Br) a major fragmentation pathway. The isotopic signature of bromine (79Br:81Br ≈ 1:1) results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, which is a powerful tool for identification.

  • Iodoisoquinolines: The very weak C-I bond leads to a prominent loss of the iodine radical (•I) as a primary fragmentation pathway, often resulting in a very intense [M-I]+ peak.

The following table summarizes the expected dominant fragmentation pathways for monohalogenated isoquinolines under electron ionization.

HalogenPrimary Fragmentation PathwaysSecondary Fragmentation PathwaysIsotopic Signature (M+2)
Fluorine Loss of HCN, Retro-Diels-AlderLoss of C2H2Negligible
Chlorine Loss of •Cl, Loss of HCl, Loss of HCNSequential loss of CO, C2H2Significant (approx. 32.5% of M+)
Bromine Loss of •Br, Loss of HBrLoss of HCN, Sequential loss of COProminent (approx. 98% of M+)
Iodine Loss of •ILoss of HI, Loss of HCNNot applicable

Experimental Protocols for Mass Spectrometric Analysis

To obtain high-quality and reproducible mass spectra for the analysis of halogenated isoquinolines, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve a small amount (typically 0.1-1 mg/mL) of the purified halogenated isoquinoline in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: For electrospray ionization (ESI), further dilute the sample solution to a final concentration of 1-10 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Electron Ionization (EI) Mass Spectrometry

EI-MS is a classic technique for generating reproducible fragmentation patterns, ideal for library matching and structural elucidation of relatively volatile and thermally stable compounds.

  • Ionization Energy: 70 eV (standard for library comparison)

  • Source Temperature: 200-250 °C

  • Inlet System: Direct insertion probe (for solid samples) or GC inlet (for volatile samples)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

  • Scan Range: m/z 40-500

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that is well-suited for less volatile or thermally labile compounds. Tandem MS (MS/MS) is essential for inducing fragmentation and obtaining structural information.

  • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing heterocycles.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizing Gas (N2) Flow: 1-2 L/min

  • Drying Gas (N2) Flow: 8-12 L/min

  • Drying Gas Temperature: 300-350 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped or set at specific energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy should be determined empirically for each compound.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the principal fragmentation pathways for a generic monochloroisoquinoline and a monobromoisoquinoline under electron ionization.

G M [M]+• (Chloroisoquinoline) M_minus_Cl [M-Cl]+ M->M_minus_Cl - •Cl M_minus_HCl [M-HCl]+• M->M_minus_HCl - HCl M_minus_HCN [M-HCN]+• M->M_minus_HCN - HCN M_minus_Cl_minus_HCN [M-Cl-HCN]+ M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: Fragmentation of a Monochloroisoquinoline.

G M [M]+• (Bromoisoquinoline) M_minus_Br [M-Br]+ M->M_minus_Br - •Br (Major) M_minus_HBr [M-HBr]+• M->M_minus_HBr - HBr M_minus_HCN [M-HCN]+• M->M_minus_HCN - HCN M_minus_Br_minus_HCN [M-Br-HCN]+ M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Fragmentation of a Monobromoisoquinoline.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of halogenated isoquinolines is a rich and informative process that provides invaluable data for their structural characterization. By understanding the fundamental principles of fragmentation and the specific influence of the halogen substituent, researchers can confidently identify and differentiate isomers, a critical step in the development of novel therapeutics and other advanced materials. The competition between key fragmentation pathways, such as the loss of the halogen versus the loss of HCN or HX, provides a diagnostic fingerprint for each class of halogenated isoquinoline.

Future research in this area would benefit from systematic studies that directly compare the high-resolution mass spectra of a comprehensive set of positional isomers for each halogen. Such data would enable the development of more refined fragmentation rules and the construction of comprehensive spectral libraries, further empowering the scientific community in their analytical endeavors.

References

  • This guide is a synthesis of established principles in mass spectrometry and does not rely on a single, overarching reference.
  • While specific comparative studies on all halogenated isoquinolines are limited, the principles are drawn from foundational texts and public
  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 2024 . [Link]

Sources

Validation

Technical Assessment: Quality Criticality of 1-Chloro-5-iodo-6-methylisoquinoline

CAS: 943605-99-0 Formula: C₁₀H₇ClIN M.W.: 303.53 g/mol Executive Summary 1-Chloro-5-iodo-6-methylisoquinoline is a specialized heteroaromatic scaffold used primarily in the synthesis of kinase inhibitors and GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 943605-99-0 Formula: C₁₀H₇ClIN M.W.: 303.53 g/mol

Executive Summary

1-Chloro-5-iodo-6-methylisoquinoline is a specialized heteroaromatic scaffold used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity : the C5-iodide allows for rapid, selective palladium-catalyzed cross-coupling (Suzuki/Sonogashira), while the C1-chloride remains intact for subsequent nucleophilic aromatic substitution (


) or secondary cross-coupling.

This guide compares quality grades and outlines the operational safety and reactivity profiles necessary for reproducible drug discovery workflows.

Certificate of Analysis (COA) Comparison Guide

In drug development, "purity" is insufficient; the nature of impurities defines the material's utility. Below is a comparison between Standard Synthesis Grade (typical for early discovery) and Pharma Intermediate Grade (required for scale-up/GLP tox studies).

Comparative Specification Table
ParameterStandard Grade (Early R&D)Pharma Grade (GLP/GMP)Criticality for Research
Appearance Yellow to tan solidOff-white to pale yellow crystalline powderDarker color often indicates oxidation of the iodo-moiety (liberation of

).
Purity (HPLC)

95.0%

98.5%
<95% often contains des-iodo analogs that act as chain terminators in coupling.
1-Chloro-6-methylisoquinoline

2.0%

0.1%
Major Impurity. Competitive inhibitor in

reactions at C1.
5-Iodo-6-methylisoquinoline

1.5%

0.1%
Result of over-reduction during synthesis; lacks the C1 handle.
Water (K.F.)

1.0%

0.5%
High water content deactivates sensitive Pd-catalysts (e.g.,

).
Residual Solvents Not testedICH Q3C CompliantCrucial for biological assay interference.
Quality Decision Logic (DOT Diagram)

The following flow chart illustrates the decision matrix for selecting the appropriate grade based on downstream application.

QC_Decision_Tree Start Incoming Material: CAS 943605-99-0 Check_Purity HPLC Purity Check Start->Check_Purity Check_Impurity Identify Specific Impurities (Des-iodo vs. Regioisomers) Check_Purity->Check_Impurity >95% Decision_Purify Recrystallize (EtOAc/Hex) Check_Purity->Decision_Purify <95% Decision_RD Use for Early R&D (Hit Generation) Check_Impurity->Decision_RD Des-iodo > 0.5% Check_Impurity->Decision_Purify Unknown Peaks Decision_GLP Release for GLP/Scale-up Check_Impurity->Decision_GLP All Impurities < 0.1%

Figure 1: Quality Control Decision Matrix. Green nodes indicate approved usage paths; red indicates remediation required.

Material Safety Data Sheet (SDS) Intelligence

While standard SDS documents list H-codes, this section interprets them for the bench scientist handling >5g quantities.

Core Hazards[1][2]
  • Signal Word: Warning

  • H315 / H319: Causes skin and serious eye irritation.[1]

    • Operational Insight: The benzylic-like halide and the isoquinoline nitrogen can form potent sensitizers. Double-gloving (Nitrile) is recommended.

  • H335: May cause respiratory irritation.

    • Operational Insight: As a solid, this compound can be dusty. Use a localized exhaust powder hood.

Handling & Stability Analysis
  • Light Sensitivity: The C-I bond is photolabile. Extended exposure to ambient light turns the solid yellow/brown due to iodine liberation. Store in amber vials.

  • Moisture Sensitivity: The C1-Cl bond is essentially an imidoyl chloride. While stable in air, prolonged exposure to humidity can lead to hydrolysis, forming the 1-isoquinolinone (lactam) impurity. Store under Argon/Nitrogen at 2-8°C.

Performance Comparison: Reactivity Profile

The utility of CAS 943605-99-0 rests on the reactivity difference between the C1-Cl and C5-I positions.

Selectivity Logic
  • C5-Iodo (High Reactivity): Undergoes oxidative addition with Pd(0) rapidly. This allows for Suzuki, Stille, or Sonogashira couplings at room temperature or mild heat (40-60°C).

  • C1-Chloro (Medium Reactivity): Resistant to oxidative addition under mild conditions but highly susceptible to

    
     (Nucleophilic Aromatic Substitution) due to the electron-deficient pyridine ring.
    
Reaction Pathway Diagram[4]

Reactivity_Profile Core 1-Chloro-5-iodo-6-methylisoquinoline Path_A Path A: C5-Selective Coupling (Suzuki/Sonogashira) Core->Path_A Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 60°C Path_B Path B: C1-Selective SNAr (Amines/Alkoxides) Core->Path_B R-NH2, DIPEA DMSO, 100°C Product_A 5-Aryl-1-chloroisoquinoline Path_A->Product_A Product_B 1-Amino-5-iodoisoquinoline Path_B->Product_B

Figure 2: Orthogonal functionalization pathways. Path A (Blue) is the preferred first step to avoid de-iodination side reactions.

Experimental Protocols

A. Quality Control Method (HPLC)

To validate the COA claims, use the following validated method:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (Isoquinoline core absorption) and 220 nm.

  • Retention Time: Product typically elutes ~5.2 min; Des-iodo impurity ~4.1 min.

B. Standard Selective Suzuki Coupling (C5-Iodo)

This protocol ensures functionalization of the iodine without disturbing the chlorine atom.

  • Charge: To a reaction vial, add CAS 943605-99-0 (1.0 eq), Aryl Boronic Acid (1.1 eq), and

    
     (0.03 eq).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

  • Base: Add

    
     (2.5 eq).
    
  • Reaction: Stir at 50°C for 4 hours under

    
    .
    
    • Note: Do not exceed 80°C, or oxidative addition into the C1-Cl bond may occur, leading to bis-coupling or polymerization.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Expected Yield: 85-95% (Grade dependent).

References

  • PubChem. (n.d.).[1] Compound Summary: 1-Chloro-5-iodoisoquinoline (Analog). National Library of Medicine. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context for Isoquinoline reactivity and halogen selectivity).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Chloro-5-iodo-6-methylisoquinoline: Proper Disposal &amp; Handling Protocol

[1][2][3] Executive Summary & Immediate Action 1-Chloro-5-iodo-6-methylisoquinoline (CAS: 943605-99-0) is a poly-halogenated nitrogen heterocycle used primarily as a scaffold in medicinal chemistry.[1][2][3] Due to the p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Immediate Action

1-Chloro-5-iodo-6-methylisoquinoline (CAS: 943605-99-0) is a poly-halogenated nitrogen heterocycle used primarily as a scaffold in medicinal chemistry.[1][2][3] Due to the presence of both chlorine and iodine on an isoquinoline ring, this compound presents specific disposal challenges that standard "halogenated waste" streams may not adequately address.[4]

Critical Operational Directive:

  • Primary Classification: Hazardous Chemical Waste (Toxic, Irritant).[2]

  • Disposal Method: High-Temperature Incineration (HTI) with specific flue gas scrubbing.[1][2]

  • Key Restriction: DO NOT mix with oxidizers or strong acids.[1][2][5] Iodine-carbon bonds can be labile under oxidative conditions, releasing corrosive and toxic elemental iodine (

    
    ) vapors.[1][2]
    
  • Segregation: If generating >1 kg, segregate from standard chlorinated waste streams to prevent incinerator catalyst fouling.

Chemical Profile & Hazard Identification

Understanding the structure-activity relationship (SAR) of this molecule is essential for safe handling.[1][2] The 1-chloro position on the isoquinoline ring is reactive toward nucleophiles, making this compound a potential alkylating agent and skin sensitizer.[2][4]

PropertySpecificationOperational Implication
CAS Number 943605-99-0Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula

High Halogen Content: Requires halogen-specific thermal treatment.[1][2]
Physical State Solid (typically off-white/yellow)Generates dust; inhalation hazard during weighing/transfer.[1][2]
Reactivity Electrophilic at C1; Labile C-I bondAvoid Strong Oxidizers: Risk of

evolution.[1][2] Avoid Strong Nucleophiles: Risk of exothermic substitution.[1][2]
Hazard Class Irritant (Skin/Eye/Resp), Potential SensitizerPPE: Double nitrile gloves, lab coat, safety glasses.[4] Handle in fume hood.

Pre-Disposal Stabilization & Packaging

Before this material leaves your bench, it must be stabilized to prevent reactions during transport.

A. Solid Waste (Pure Substance)[1][2]
  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2] Avoid metal containers due to potential corrosion from hydrolysis products (HCl/HI).[1][2]

  • Labeling: Clearly mark as "Hazardous Waste - Solid, Toxic, Halogenated."

  • Iodine Flag: Add a secondary label: "CONTAINS ORGANIC IODINE."

    • Expert Insight: Many waste vendors charge premiums or require notification for high-iodine waste because it requires specific scrubbers to prevent violet iodine plumes from the incinerator stack.[1][2]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
  • Segregation: Dispose of in the "Halogenated Solvent" carboy.

  • Compatibility Check: Ensure the waste stream pH is between 4 and 10.[1][2]

    • Why? Acidic conditions can accelerate the hydrolysis of the chloro-isoquinoline, releasing HCl.[2][4] Basic conditions (pH > 12) can induce rapid nucleophilic attack, generating heat.

  • Quenching (If Reactive): If the material is in a reactive mixture (e.g., with thionyl chloride or phosphorus oxychloride), quench slowly with cold bicarbonate solution before adding to the main waste drum.[4]

Disposal Decision Logic (Workflow)

The following decision tree outlines the logical flow for disposing of 1-Chloro-5-iodo-6-methylisoquinoline in various experimental states.

DisposalWorkflow Start Waste Generation: 1-Chloro-5-iodo-6-methylisoquinoline StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Mixture StateCheck->Liquid Liquid SolidAction Package in HDPE/Glass Jar Label: 'Toxic Solid, Halogenated' Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck IodineFlag Apply 'Contains Iodine' Label (Prevents Incinerator Issues) SolidAction->IodineFlag FinalDest Final Destination: High-Temp Incineration (HTI) IodineFlag->FinalDest HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv Halogenated NonHaloSolv Non-Halogenated (MeOH, EtOAc) LiquidCheck->NonHaloSolv Non-Halogenated CombineHalo Combine in 'Halogenated Waste' Carboy HaloSolv->CombineHalo Segregate Segregate as 'Halogenated Mixture' DO NOT put in Fuels Blending NonHaloSolv->Segregate CombineHalo->FinalDest Segregate->FinalDest

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure regulatory compliance and incinerator safety.

Regulatory Compliance (RCRA & EPA)

While 1-Chloro-5-iodo-6-methylisoquinoline is not explicitly "Listed" (U or P list) under US EPA RCRA regulations, it must be characterized by the generator.[1][2]

  • Characteristic Waste: It is technically a "Non-Regulated" solid if pure, BUT due to toxicity and halogen content, best practice dictates managing it as Hazardous Waste .[4]

  • EPA Waste Codes (Recommended for Manifests):

    • If mixed with spent halogenated solvents: F002 (e.g., Methylene Chloride mixtures).[2][6]

    • If pure: Classify based on toxicity characteristic if LD50 data implies, otherwise "State Regulated Waste" (varies by state, e.g., California requires stricter coding).[4]

  • European Waste Catalogue (EWC):

    • 07 05 13 * (Solid wastes containing hazardous substances).[1][2]

Emergency Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent dust generation and inhalation.[4]

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Nitrile Gloves x2, Goggles, N95/Respirator Alert->PPE Contain 3. CONTAIN Cover with damp absorbent pad (Prevents Dust) PPE->Contain Clean 4. CLEAN Scoop into waste jar. Wipe surface with dilute surfactant. Contain->Clean Dispose 5. DISPOSE Label as Hazardous Debris Clean->Dispose

Figure 2: Step-by-step spill response protocol prioritizing dust control.

Detailed Spill Steps:

  • Isolate: Evacuate the immediate area if the spill is large (>10g) and outside a hood.[2]

  • Dampen: Do not dry sweep.[1][2] Cover the powder with a solvent-dampened pad (ethanol or water) to suppress dust.[1][2]

  • Decontaminate: After removing the solid, wipe the surface with a 5% surfactant solution to solubilize residual organic traces.[2]

  • Verify: Check the area with UV light (isoquinolines often fluoresce) to ensure complete cleanup.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640958, 1-Chloro-3-methylisoquinoline (Analogous Structure).[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][2]

Sources

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